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  • Product: ethyl (E)-4-octenoate
  • CAS: 138234-61-4

Core Science & Biosynthesis

Foundational

Natural Occurrence and Biosynthesis of Ethyl (E)-4-Octenoate in Tropical Fruits: A Technical Guide

Executive Summary Ethyl (E)-4-octenoate (CAS: 78989-37-4) is a highly potent, naturally occurring aliphatic unsaturated ester. Characterized by its sweet, fruity, pear-like aroma with distinct tropical and citrus underto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (E)-4-octenoate (CAS: 78989-37-4) is a highly potent, naturally occurring aliphatic unsaturated ester. Characterized by its sweet, fruity, pear-like aroma with distinct tropical and citrus undertones[1], it plays a critical role in defining the complex flavor matrices of several climacteric fruits. For researchers in food chemistry, flavor synthesis, and pharmacognosy, understanding the biogenesis, extraction, and metabolic fate of this compound is essential for both synthetic biology applications and natural product authentication.

Chemical Profile and Sensory Attributes

Ethyl (E)-4-octenoate is an ester formed from the condensation of (E)-4-octenoic acid and ethanol.

  • Molecular Formula : C10H18O2

  • Molecular Weight : 170.25 g/mol

  • Specific Gravity : 0.878 - 0.884 at 25 °C[]

  • Sensory Threshold : Highly potent, typically utilized in finished flavor profiles at the low parts-per-million (0.5–10 ppm) range due to its intense estry and fatty-green undertones[3].

Natural Occurrence in Tropical Fruits

The presence of ethyl (E)-4-octenoate is strongly associated with the ripening phase of climacteric fruits. During this phase, a surge in ethylene production triggers a cascade of secondary metabolite biosynthesis, including volatile esters, which serve an ecological role in attracting seed dispersers[4].

Table 1: Natural Occurrence and Sensory Contribution in Selected Fruits

Fruit SourceBotanical NameSensory Contribution of EstersOccurrence Context
Passion FruitPassiflora edulisTropical, exotic, sharp top-notesFound in fresh juice extracts[1].
PineappleAnanas comosusSweet, fruity, estryCo-occurs with other unsaturated C8 esters[3].
ApricotPrunus armeniacaFloral, pear-likeContributes to the fleshy fruit aroma[1].
NectarinePrunus persica var. nucipersicaJuicy, sweet, citrus nuancesPresent in the volatile headspace[1].

Biosynthetic Pathway in Fruit Tissue

The biosynthesis of ethyl (E)-4-octenoate in plant tissues is a classic example of convergent metabolic pathways. The process relies on the availability of two primary substrates: an acyl-CoA thioester and an alcohol.

  • Acyl-CoA Generation : The precursor (E)-4-octenoyl-CoA is derived from the β-oxidation of long-chain unsaturated fatty acids (such as linoleic or linolenic acid) within the peroxisomes.

  • Alcohol Generation : Ethanol is produced via the decarboxylation of pyruvate to acetaldehyde, followed by reduction via alcohol dehydrogenase (ADH) during localized hypoxic conditions or standard carbohydrate fermentation pathways.

  • Esterification : The final, rate-limiting step is catalyzed by Alcohol Acyltransferase (AAT). AAT enzymes exhibit broad substrate specificity, facilitating the condensation of (E)-4-octenoyl-CoA and ethanol to form the final ester[5].

Biosynthesis FA Fatty Acids (Linoleic/Oleic) BOx β-Oxidation Pathway FA->BOx Acyl (E)-4-octenoyl-CoA BOx->Acyl AAT Alcohol Acyltransferase (AAT) Acyl->AAT Carb Carbohydrates Ferm Glycolysis & Fermentation Carb->Ferm EtOH Ethanol Ferm->EtOH EtOH->AAT Ester Ethyl (E)-4-octenoate AAT->Ester Esterification

Biosynthetic pathway of ethyl (E)-4-octenoate in climacteric fruits.

Analytical Methodology: Self-Validating GC-MS Protocol

Accurate quantification of ethyl (E)-4-octenoate requires mitigating its volatility and preventing the thermal isomerization of its (E)-double bond. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[6].

Causality in Experimental Design:

  • Salting-Out Effect : Saturated NaCl is added to the fruit homogenate. This decreases the solubility of organic volatiles in the aqueous phase, thermodynamically driving the ester into the headspace.

  • Fiber Selection : A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because its tri-phase coating captures a broad spectrum of polarities and molecular weights, ensuring comprehensive volatile profiling.

  • Internal Standardization : To make the protocol self-validating, an internal standard (e.g., ethyl nonanoate or a deuterated analog) is spiked into the sample prior to extraction. This corrects for matrix effects, competitive fiber adsorption, and MS ionization fluctuations, ensuring absolute quantitative integrity.

Step-by-Step Workflow:

  • Sample Preparation : Homogenize 10 g of fresh fruit tissue in 10 mL of saturated NaCl solution at 4 °C to halt enzymatic degradation.

  • Standard Addition : Spike the homogenate with 10 µL of internal standard solution (10 ppm ethyl nonanoate).

  • Equilibration & Extraction : Seal in a 20 mL headspace vial. Equilibrate at 40 °C for 15 minutes. Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes.

  • Desorption : Retract the fiber and insert it into the GC inlet (250 °C) for 5 minutes in splitless mode.

  • GC Separation : Utilize a polar wax column (e.g., DB-WAX). Program the oven: 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min). Helium carrier gas at 1.2 mL/min[6].

  • MS Detection : Operate in Electron Ionization (EI) mode at 70 eV. Scan range 30–350 m/z[6].

GCMS_Workflow Prep Fruit Tissue Homogenization SPME HS-SPME Extraction (DVB/CAR/PDMS) Prep->SPME Desorp Thermal Desorption (GC Inlet) SPME->Desorp GC Capillary GC Separation Desorp->GC MS MS Detection (EI Mode, 70 eV) GC->MS Data Spectral Library Matching MS->Data

Self-validating HS-SPME-GC-MS analytical workflow for ester quantification.

Toxicology and Metabolic Fate

For drug development and food safety professionals, the pharmacokinetic profile of flavor additives is paramount. Ethyl (E)-4-octenoate is classified as a short-chain aliphatic unsaturated ester.

Upon ingestion, it undergoes rapid and complete hydrolysis in the gastrointestinal tract and liver, catalyzed by carboxylesterases. The resulting metabolites are ethanol and (E)-4-octenoic acid. The (E)-4-octenoic acid subsequently enters the standard fatty acid β-oxidation pathway, eventually being metabolized into carbon dioxide and water. At higher systemic concentrations, alternative minor metabolic pathways, such as ω-oxidation, may be engaged, yielding dicarboxylic acids[7]. The No-Observed-Effect Level (NOEL) for this class of compounds is exponentially higher than the standard dietary intake, confirming its safety profile for commercial applications[7].

References

  • [7] Linear and branched-chain aliphatic unsaturated.... (WHO Food Additives Series 42) - INCHEM. inchem.org. 7

  • [1] ethyl (E)-4-octenoate, 78989-37-4 - The Good Scents Company. thegoodscentscompany.com. 1

  • Important Synthetic Flavor Compounds - Part 4. flavorist.com.

  • [] CAS 78989-37-4 (ETHYL 4-OCTENOATE (TRANS)) - BOC Sciences. bocsci.com.

  • [6] Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes... researchgate.net. 6

  • [5] The straight chain ester biosynthesis from fatty acids. The pineapple... researchgate.net. 5

  • [4] Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit... ashs.org. 4

Sources

Exploratory

Biosynthesis Pathway of Ethyl trans-4-Octenoate in Yeast Strains: An In-Depth Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Metabolic Engineering, Flavor Chemistry, and Synthetic Biology Executive Summary: The Strategic Importance of MCFAEEs Medium-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Metabolic Engineering, Flavor Chemistry, and Synthetic Biology

Executive Summary: The Strategic Importance of MCFAEEs

Medium-chain fatty acid ethyl esters (MCFAEEs) are highly sought-after volatile secondary metabolites produced during yeast fermentation. Among these, ethyl trans-4-octenoate stands out as a rare, high-value ester characterized by its distinct pineapple and tropical fruit aromatic notes. In the context of drug development and synthetic biology, the enzymatic pathways governing MCFAEEs serve as foundational models for engineering lipid-derived pharmaceutical intermediates and advanced biofuels.

This whitepaper deconstructs the biosynthesis of ethyl trans-4-octenoate in Saccharomyces cerevisiae and non-Saccharomyces strains, providing field-proven methodologies, self-validating experimental workflows, and the mechanistic causality behind yeast esterification.

Mechanistic Grounding: The Biosynthetic Pathway

The biosynthesis of ethyl trans-4-octenoate is a highly regulated, two-phase enzymatic process. Unlike acetate esters (which rely on acetyl-CoA and higher alcohols), ethyl esters are formed by the condensation of ethanol with an acyl-CoA precursor.

Phase 1: Precursor Generation and Activation

In S. cerevisiae, medium-chain fatty acids (MCFAs) are synthesized by the cytosolic Fatty Acid Synthase (FAS) complex. While saturated octanoic acid is the most common C8 intermediate, the formation of the trans-4 double bond requires specific desaturase/isomerase activity or is intercepted as an intermediate during the β -oxidation of longer unsaturated fatty acids. Once the free trans-4-octenoic acid is generated, it must be activated to trans-4-octenoyl-CoA by endogenous acyl-CoA synthetases (primarily Faa1p and Faa4p).

Phase 2: Enzymatic Esterification

The condensation of trans-4-octenoyl-CoA with ethanol is catalyzed by a specific class of acyl-CoA:ethanol O-acyltransferases (AEATases). The two primary enzymes responsible for this in yeast are Eht1 (ethanol hexanoyl transferase 1) and Eeb1 (ethanol ethyl butanoate 1) .

The Causality of Esterification: Why does yeast expend ATP to synthesize these esters? The accumulation of MCFAs and ethanol is highly toxic to the yeast plasma membrane, causing severe acid stress and membrane fluidization. Esterification acts as a critical detoxification mechanism . By converting membrane-disrupting acids into lipophilic, volatile esters, the yeast facilitates their passive diffusion out of the cell. Ecologically, these highly aromatic volatiles attract insect vectors, aiding in the microbial dispersal to new environmental niches.

Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS1/FAS2) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS OctanoylCoA Octanoyl-CoA FAS->OctanoylCoA Desaturase Desaturase / Isomerase (Putative) OctanoylCoA->Desaturase Trans4OctenoylCoA trans-4-Octenoyl-CoA Desaturase->Trans4OctenoylCoA EEB1_EHT1 Eeb1 / Eht1 (AEATases) Trans4OctenoylCoA->EEB1_EHT1 Ethanol Ethanol Ethanol->EEB1_EHT1 EthylTrans4Octenoate Ethyl trans-4-octenoate EEB1_EHT1->EthylTrans4Octenoate

Fig 1. Biosynthetic pathway of ethyl trans-4-octenoate in yeast via Eeb1/Eht1 acyltransferases.

Quantitative Data: Strain-Dependent Ester Production

The genetic background of the yeast strain fundamentally dictates the flux through the AEATase pathway. Recent metabolomic profiling demonstrates that non-conventional yeasts and co-culture strategies significantly alter the yield of ethyl trans-4-octenoate .

Table 1: Comparative Production of Ethyl trans-4-Octenoate Across Yeast Strains

Yeast Strain / ConditionEthyl trans-4-Octenoate (mg/L)Total Ethyl Esters (mg/L)Metabolic Driver
S. cerevisiae (SCE Control)0.09 ± 0.01~12.5Baseline Eeb1/Eht1 activity
S. paradoxus (SPA)0.08 ± 0.01~10.2Higher malic degradation, lower ester flux
S. cerevisiae (ScBV818)0.15 ± 0.02~16.8Enhanced acetyl-CoA flux & acid tolerance
ScBV818 + T. delbrueckii0.22 ± 0.03~21.7Synergistic glycosidase & esterase activity

Data synthesized from comparative metabolomic analyses of spontaneous and inoculated fermentations.

Experimental Workflows: Self-Validating Protocols

To accurately quantify ethyl trans-4-octenoate and validate metabolic engineering efforts, researchers must employ rigorous, self-validating analytical workflows. The following protocols ensure high reproducibility by controlling for matrix effects and co-eluting isomers.

Protocol 1: Yeast Cultivation and Precursor Feeding

Objective: To isolate the enzymatic bottleneck (precursor availability vs. AEATase expression).

  • Inoculation: Cultivate the target S. cerevisiae strain in YPD broth at 24°C, 120 rpm, until reaching the exponential growth phase ( 108 cells/mL).

  • Media Preparation: Inoculate the cells into a synthetic defined (SD) medium or pasteurized must (pH adjusted to 3.2–3.5) to a final concentration of 107 cells/mL.

  • Precursor Supplementation: Supplement the medium with 0.5 mM trans-4-octenoic acid.

    • Causality: Previous studies indicate that AEATase expression is rarely the limiting factor; rather, the availability of the acyl-CoA precursor restricts ethyl ester yield. Feeding the precursor directly bypasses the FAS complex, allowing direct kinetic measurement of Eeb1/Eht1 capacity.

  • Fermentation: Conduct anaerobic fermentation at 17°C for 14–21 days until weight loss stabilizes (indicating complete sugar utilization).

Protocol 2: HS-SPME and GCxGC-TOF-MS Analysis

Objective: To extract and resolve trace MCFAEEs from complex fermentation matrices.

  • Sample Preparation: Dilute 2.5 mL of the fermented medium with 7.5 mL of deionized water in a 20 mL headspace vial. Add 1.5 g of NaCl.

    • Causality: NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of volatile esters decreases, driving them into the headspace for maximum extraction efficiency.

  • Internal Standardization: Add 50 µL of 2-octanol (0.84 mg/L) as an internal standard.

    • Causality: The internal standard corrects for fiber competition during extraction and variations in detector response, creating a self-validating quantitative system.

  • Extraction: Precondition the sample at 35°C for 5 min. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 20 min at 35°C with agitation (800 rpm).

    • Causality: The triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane fiber provides optimal recovery across a wide molecular weight and polarity range, capturing both highly volatile ethanol and heavier MCFAEEs.

  • Desorption & Analysis: Desorb the fiber in the GC injector at 250°C for 3 min in splitless mode. Separate the analytes using a primary Rtx-WAX column and a secondary Rxi-17Sil MS column coupled to a Time-of-Flight Mass Spectrometer (TOF-MS).

    • Causality: Comprehensive two-dimensional gas chromatography (GCxGC) provides the orthogonal separation power strictly required to resolve ethyl trans-4-octenoate from its cis-isomer and other co-eluting matrix components that single-dimension GC cannot distinguish.

Workflow Step1 1. Yeast Cultivation (YPD + Precursor Feeding) Step2 2. Sample Preparation (Addition of NaCl & Int. Std) Step1->Step2 Step3 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40°C) Step2->Step3 Step4 4. Thermal Desorption (GC Injector, 250°C) Step3->Step4 Step5 5. GCxGC-TOF-MS Analysis (Rtx-WAX column) Step4->Step5 Step6 6. Data Processing (Peak Alignment & Quant) Step5->Step6

Fig 2. Self-validating HS-SPME-GCxGC-TOF-MS workflow for ethyl trans-4-octenoate quantification.

Metabolic Engineering Strategies for Yield Optimization

For drug development professionals looking to scale the production of specific MCFAEEs, traditional fermentation is insufficient. Optimization requires targeted metabolic engineering:

  • Precursor Pool Expansion: Because precursor availability limits ester synthesis, knocking out competing pathways is highly effective. Deleting the POX1 gene (encoding acyl-CoA oxidase) prevents the degradation of trans-4-octenoyl-CoA via the β -oxidation pathway, shunting the intermediate toward esterification.

  • AEATase Overexpression: While overexpressing EEB1 or EHT1 alone yields marginal improvements, coupling their overexpression with an upregulated FAS pathway (e.g., FAS1 mutant strains) creates a synergistic push-pull dynamic that maximizes ethyl trans-4-octenoate titers.

References

  • Knight, M. J., Bull, I. D., & Curnow, P. (2014). "The yeast enzyme Eht1 is an octanoyl-CoA:ethanol acyltransferase that also functions as a thioesterase." Yeast.[Link]

  • Lukić, I., et al. (2024). "Effects of Saccharomyces paradoxus Fermentation on White Wine Composition: Insights from Integrated Standard and Metabolomics Approaches." Applied Sciences (MDPI).[Link]

  • RSC Advances. (2026). "Characterization of flavor metabolites of cocultured fermented high acidity fruit wines, and the correlation between organic acids and esters." RSC Advances.[Link]

Foundational

Mass Spectrometry Fragmentation Pattern of Ethyl (E)-4-Octenoate: A Mechanistic and Analytical Guide

Executive Summary Ethyl (E)-4-octenoate (Chemical Formula: C₁₀H₁₈O₂, MW: 170.25 g/mol ) is a medium-chain unsaturated fatty acid ethyl ester. Widely recognized as a critical volatile organic compound (VOC) in the volatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (E)-4-octenoate (Chemical Formula: C₁₀H₁₈O₂, MW: 170.25 g/mol ) is a medium-chain unsaturated fatty acid ethyl ester. Widely recognized as a critical volatile organic compound (VOC) in the volatilome of tropical fruits and a biomarker in lipid metabolism, its accurate identification relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization (EI) fragmentation pathways and establishes a self-validating analytical protocol for its isolation and quantification.

Structural Characteristics & Ionization Dynamics

Under standard 70 eV Electron Ionization (EI), the molecular ion of ethyl 4-octenoate ([M]⁺• at m/z 170) is typically of low abundance (<5%) due to the rapid dissipation of internal energy through the cleavage of the aliphatic chain and the ester moiety[1]. The presence of the C4=C5 double bond fundamentally alters the fragmentation landscape compared to saturated analogs (like ethyl octanoate), shifting the base peak from oxygen-containing rearrangement ions to highly stable hydrocarbon cations[2].

Primary Fragmentation Pathways (Mechanistic Deep Dive)

As a Senior Application Scientist, it is critical to look beyond the m/z values and understand the causality of the molecular dynamics occurring within the MS source.

Pathway A: Alkyl Chain Cleavage (m/z 55, 41, 29)

The base peak for ethyl 4-octenoate under most EI conditions is m/z 55 [2].

  • Causality: The C4=C5 double bond weakens the adjacent allylic bonds. Upon ionization, inductive cleavage of the alkyl chain heavily favors the retention of the positive charge on the hydrocarbon fragment. The resulting [C₄H₇]⁺ ion (m/z 55) is exceptionally stable due to its ability to form a resonance-stabilized allylic or cyclopropylium structure. Secondary hydrocarbon cleavages yield the allyl cation at m/z 41 ([C₃H₅]⁺), while the ester moiety contributes the characteristic ethyl cation at m/z 29 ([C₂H₅]⁺).

Pathway B: The McLafferty Rearrangement (m/z 88)

A universal hallmark of ethyl esters is the McLafferty rearrangement ion at m/z 88 ([CH₂=C(OH)OCH₂CH₃]⁺•)[3]. However, the classic McLafferty mechanism requires the abstraction of a hydrogen atom from the gamma-carbon.

  • Causality: In ethyl 4-octenoate, the gamma-carbon (C4) is part of the vinylic system. Vinylic hydrogens possess high bond dissociation energies, making direct abstraction kinetically forbidden. To achieve this fragmentation, the molecular ion must undergo a preliminary isomerization. The radical cation facilitates double bond migration along the alkyl chain. Once the double bond shifts (e.g., to C5=C6), C4 becomes an aliphatic methylene group, providing the necessary gamma-hydrogen for the six-membered transition state. This energy-intensive prerequisite explains why m/z 88 is often secondary to m/z 55 in 4-enoates, yet remains a critical diagnostic marker.

Pathway C: Alpha Cleavage and Ester Diagnostics (m/z 125, 97)

Alpha cleavage at the carbonyl carbon results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), yielding the acyl cation at m/z 125 . Further inductive cleavage can result in the loss of the entire ester moiety (•COOCH₂CH₃, 73 Da), generating the [C₇H₁₃]⁺ ion at m/z 97 .

Fragmentation M [M]+• m/z 170 Ethyl (E)-4-octenoate Isom Double Bond Migration (Radical Cation Isomerization) M->Isom Hydrogen Shift Alpha Alpha Cleavage (- •OCH2CH3) M->Alpha Alkyl Alkyl Chain Cleavage (Allylic/Inductive) M->Alkyl McL McLafferty Ion m/z 88 Isom->McL gamma-H Abstraction m125 Acyl Cation m/z 125 Alpha->m125 m55 Hydrocarbon Ion [C4H7]+ m/z 55 (Base Peak) Alkyl->m55

Mass spectrometry fragmentation pathways of ethyl (E)-4-octenoate.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of ethyl (E)-4-octenoate in complex matrices.

m/zFragment IonRelative AbundanceMechanistic Origin
170 [M]⁺•Low (<5%)Intact Molecular Ion
125 [M - OCH₂CH₃]⁺Low-MediumAlpha-cleavage (loss of ethoxy radical)
97 [M - COOCH₂CH₃]⁺MediumLoss of the entire ester group
88 [CH₂=C(OH)OCH₂CH₃]⁺•Medium-HighMcLafferty rearrangement (post-isomerization)
55 [C₄H₇]⁺Base Peak (100%)Hydrocarbon chain fragmentation (Allylic cleavage)
41 [C₃H₅]⁺HighAllyl cation formation
29 [C₂H₅]⁺HighEthyl cation from ester moiety

Experimental Protocols: Self-Validating HS-SPME-GC-MS Workflow

To accurately capture and analyze ethyl (E)-4-octenoate from biological or food matrices, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard[4]. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Matrix Preparation & Salting Out: Weigh 5.0 g of the homogenized matrix into a 20 mL headspace vial. Add 1.0 g of NaCl and 10 µL of internal standard (e.g., 2-octanol at 10 µg/mL).

    • Causality: The addition of NaCl induces a "salting-out" effect. This decreases the solubility of the ester in the aqueous phase and drives it into the headspace, thereby maximizing the partition coefficient and analytical sensitivity[5].

  • HS-SPME Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace at 40°C for 30 minutes[4].

    • Causality: 40°C provides the optimal thermodynamic balance; it delivers sufficient thermal energy to volatilize the medium-chain ester without inducing thermal degradation or artifact synthesis common at higher temperatures.

  • Thermal Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 3 minutes in splitless mode[4].

  • GC Separation: Utilize a 5% diphenyl/95% dimethylpolysiloxane capillary column (e.g., VF-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature program: 40°C hold for 2 min, ramp at 5°C/min to 230°C[5].

  • EI-MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source to 230°C and scan from m/z 30 to 400[4].

System Suitability & Quality Control (Self-Validation)
  • Retention Index (RI) Calibration: Run a C8-C20 n-alkane series under identical conditions. The calculated Kovats RI for ethyl 4-octenoate must fall between 1164 and 1187 on a semi-standard non-polar column[2]. A deviation of >±5 RI units invalidates the run and triggers mandatory column maintenance.

  • Internal Standard Stability: The peak area of the 2-octanol internal standard must not vary by more than ±10% across the analytical batch. Variance beyond this threshold indicates SPME fiber degradation or MS source fouling.

Protocol Step1 1. Matrix Prep Add NaCl & IS Step2 2. HS-SPME 40°C, 30 min Step1->Step2 Step3 3. Desorption GC Inlet, 250°C Step2->Step3 Step4 4. GC Separation VF-5MS Column Step3->Step4 Step5 5. EI-MS 70 eV, m/z 30-400 Step4->Step5

Step-by-step HS-SPME-GC-MS workflow for volatile ester analysis.

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of Ethyl (E)-4-octenoate in Synthetic Pineapple and Pear Flavor Formulations

Introduction & Mechanistic Profiling The development of authentic tropical and orchard fruit flavors relies heavily on the precise orchestration of volatile esters. Ethyl (E)-4-octenoate (CAS 78989-37-4) is a high-impact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Profiling

The development of authentic tropical and orchard fruit flavors relies heavily on the precise orchestration of volatile esters. Ethyl (E)-4-octenoate (CAS 78989-37-4) is a high-impact, unsaturated fatty acid ester pivotal in bridging the gap between artificial sweetness and "true-to-nature" botanical profiles.

While saturated analogs like ethyl octanoate provide a generic, flat fruity baseline, the introduction of the trans-double bond at the C4 position fundamentally alters the molecule's spatial conformation. This structural rigidity enhances specific binding affinities at human olfactory receptors, shifting the sensory perception from a waxy note to a highly specific, juicy, and green-pear/pineapple profile with slight citrus connotations, as documented by []. Furthermore, comprehensive analytical studies of pineapple pulp, available via [2], reveal that such unsaturated esters are the primary drivers of the characteristic fresh and ripe notes in the fruit's volatile composition.

Physicochemical & Sensory Properties

Understanding the physical parameters of Ethyl (E)-4-octenoate is critical for predicting its behavior in various solvent matrices. Data sourced from[3] and sensory databases[] are summarized below.

PropertyValue / Description
CAS Number 78989-37-4
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Specific Gravity (25°C) 0.878 – 0.884
Refractive Index (20°C) 1.430 – 1.437
Odor Profile Fruity, pear-like, fresh juicy pineapple, slight citrus
Solubility Soluble in ethanol and propylene glycol; Insoluble in water
Recommended Usage Level 0.1 – 5.0 ppm (in finished product)

Formulation Logic: Degradation Pathways & Causality

Working with unsaturated esters requires specific formulation strategies to mitigate chemical degradation. The two primary vectors of degradation for Ethyl (E)-4-octenoate are hydrolysis and auto-oxidation .

  • Hydrolysis : Ester linkages are susceptible to nucleophilic attack by water. This reaction is accelerated at extreme pH values, yielding (E)-4-octenoic acid (which imparts an undesirable cheesy/sweaty off-note) and ethanol.

  • Auto-Oxidation : The allylic carbons adjacent to the (E)-double bond (C3 and C6) are highly susceptible to hydrogen abstraction by reactive oxygen species (ROS). This initiates a radical chain reaction, degrading the ester into rancid or metallic-smelling epoxides and aldehydes.

To ensure a self-validating and stable system, our protocol mandates the use of a buffered solvent to prevent hydrolysis and the pre-loading of a lipophilic antioxidant to quench radical cascades.

Degradation Ester Ethyl (E)-4-octenoate (Intact Flavor) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Ester->Hydrolysis H2O Oxidation Auto-Oxidation (O2 / Light / Heat) Ester->Oxidation O2 Acid (E)-4-octenoic acid (Off-note: Cheesy/Sweaty) Hydrolysis->Acid Epoxide Epoxides / Aldehydes (Off-note: Rancid/Metallic) Oxidation->Epoxide

Primary degradation pathways of ethyl (E)-4-octenoate requiring formulation control.

Experimental Protocol: Stabilized Pineapple Flavor Base

This protocol details the creation of a 1 kg stabilized synthetic flavor base, utilizing Ethyl (E)-4-octenoate as the primary top-note driver.

Phase 1: Solvent Preparation & Buffering
  • Measure Solvents : In a clean, dry, amber glass vessel, combine 700 g of Propylene Glycol (PG) and 290 g of Food-Grade Ethanol (95%).

  • Buffer Integration : Add 5 g of a pre-mixed Citric Acid/Sodium Citrate buffer powder (formulated to yield a pH of 6.2 in aqueous solution).

    • Causality: Maintaining a near-neutral apparent pH minimizes both acid-catalyzed specific hydronium ion mechanisms and base-catalyzed saponification of the ester.

  • Validation Checkpoint 1 : Extract a 10 mL aliquot, dilute with 10 mL of distilled water, and verify the pH is between 6.0 and 6.5. Do not proceed if the pH is out of spec.

Phase 2: Antioxidant Pre-Loading
  • Radical Scavenger Addition : Add 0.5 g (0.05% w/w) of α -tocopherol to the solvent mixture. Stir using an overhead mixer at 300 RPM for 10 minutes.

    • Causality: Pre-loading the solvent with a chain-breaking donor ensures that any dissolved oxygen or trace peroxides are quenched before the sensitive unsaturated ester is introduced.

  • Validation Checkpoint 2 : Measure the peroxide value (PV) of the base. Proceed only if PV < 0.1 meq/kg.

Phase 3: Active Ester Integration
  • Flavor Addition : Using a calibrated micropipette, slowly introduce 2.0 g of Ethyl (E)-4-octenoate (to achieve a 2000 ppm concentrate, which will be diluted to ~2 ppm in the final beverage/product).

    • Causality: Slow, high-shear incorporation prevents localized concentration gradients that could lead to micelle formation or uneven sensory distribution.

  • Homogenization : Increase mixer speed to 600 RPM and blend for 15 minutes at a controlled temperature of 20°C.

Phase 4: Analytical & Sensory Validation
  • Validation Checkpoint 3 (GC-MS) : Conduct a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS analysis. The ratio of the Ethyl (E)-4-octenoate peak area to an internal standard (e.g., ethyl heptanoate) must remain stable within ±2% after 48 hours of accelerated thermal stress at 40°C.

  • Sensory Panel : Dilute the concentrate to 2 ppm in a 5% sucrose water base. Evaluate for the target "fresh, juicy pineapple" note without any waxy or metallic off-notes.

Workflow Start Solvent Base (PG / EtOH) Buffer pH Buffering (Target pH 6.0-6.5) Start->Buffer Antioxidant Antioxidant Addition (0.05% a-Tocopherol) Buffer->Antioxidant Ester Ethyl (E)-4-octenoate Integration (2000 ppm) Antioxidant->Ester Mix High-Shear Mixing (15 mins, 20°C) Ester->Mix Validate GC-MS & Sensory Validation Mix->Validate

Workflow for stabilizing and integrating ethyl (E)-4-octenoate into flavor bases.

References

  • Characteristic Aroma Compounds from Different Pineapple Parts Source: PubMed Central (NIH) URL:[Link]

Sources

Application

Application Note: Isolation and Purification of Ethyl (E)-4-octenoate from Natural Extracts

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Scientific Rationale Ethyl (E)-4-octenoate (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Ethyl (E)-4-octenoate (also known as ethyl trans-4-octenoate) is a highly valuable volatile ester characterized by its fresh, juicy, fruity aroma with distinct pineapple and pear notes[]. In natural matrices, it is predominantly found in tropical fruits such as pineapple and passion fruit, as well as in fermented beverages like high-acidity fruit wines[2][1.15].

Isolating this specific compound from natural extracts presents a complex analytical challenge. The target analyte exists in trace quantities (typically µg/kg to mg/kg) and is buried within a highly complex matrix of sugars, organic acids, pectins, and hundreds of competing volatile organic compounds (VOCs)[1.15].

As an application scientist, the selection of an isolation workflow must be driven by the physicochemical properties of the analyte. Direct solvent extraction (LLE) or solid-phase extraction (SPE) are insufficient for preparative isolation because they co-extract non-volatile macromolecules (lipids, waxes, pigments) that irreversibly foul chromatographic systems[3]. Furthermore, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is fundamentally mismatched for this molecule . Ethyl (E)-4-octenoate lacks a strong UV chromophore (possessing only an isolated alkene and an ester carbonyl), making UV-Vis fraction collection practically blind. Additionally, removing HPLC mobile phases under vacuum inevitably strips away the highly volatile ester.

Therefore, this protocol utilizes a self-validating, two-dimensional isolation strategy: Simultaneous Distillation-Extraction (SDE) for bulk volatile recovery[4], followed by Preparative Gas Chromatography (Prep-GC) equipped with cryogenic trapping for high-purity fraction collection[5][6].

Experimental Workflow

G A Natural Matrix (Fruit Pulp/Wine) B Simultaneous Distillation- Extraction (SDE) A->B Heat + Solvent C Volatile Extract (DCM Phase) B->C Phase Separation D Preparative GC (Megabore Column) C->D N2 Concentration & Injection E Ethyl (E)-4-octenoate (Cold Trapped) D->E Fraction Collection F Validation (GC-MS / NMR) E->F Purity & Isomer Confirmation

Caption: Workflow for the isolation of ethyl (E)-4-octenoate from natural matrices.

Quantitative Data Summary

The following table summarizes the typical abundance of ethyl 4-octenoate in natural matrices and the expected performance metrics of the prescribed isolation methodology.

Matrix / ParameterValue / ConcentrationNotes / Reference
Pineapple Pulp ~18.34 µg/kgHigh abundance of ester VOCs [1.15]
Pineapple Core ~12.24 µg/kgSecondary accumulation site [1.15]
White Wine (Dalmatian) 0.016 – 0.031 µg/LFormed via yeast fermentation[7]
SDE Recovery Rate 85% – 95%Highly efficient for mid-chain esters[4][8]
Prep-GC Purity > 98%Achieved via precise cryogenic trapping[6]

Detailed Experimental Protocols

Protocol A: Matrix Preparation and Simultaneous Distillation-Extraction (SDE)

Causality Insight: SDE (using a Likens-Nickerson apparatus) is employed because it leverages the volatility of the target analyte, co-distilling it with steam and immediately partitioning it into an immiscible organic solvent in a continuous loop. This completely excludes non-volatile matrix components[4]. Dichloromethane (DCM) is selected as the solvent due to its low boiling point (39.6 °C), allowing for subsequent concentration without volatilizing the target ester.

Materials & Reagents:

  • Likens-Nickerson SDE apparatus

  • High-purity Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Internal Standard: 2-octanol (optional, for recovery tracking)

Step-by-Step Procedure:

  • Homogenization: Blend 500 g of fresh fruit pulp (e.g., pineapple or passion fruit) with 500 mL of ultra-pure water. Transfer the homogenate to a 2 L round-bottom boiling flask. Add 3 drops of an antifoam emulsion to prevent matrix bumping[8].

  • Solvent Preparation: Place 50 mL of DCM into a 100 mL round-bottom solvent flask attached to the SDE apparatus.

  • Extraction Setup: Connect both flasks to the SDE apparatus. Circulate chilled water (4 °C) through the central condenser.

  • Simultaneous Distillation: Heat the sample flask to 100 °C (using a heating mantle) and the solvent flask to 45 °C (using a water bath). Allow the system to reflux continuously for 2.0 hours. The aqueous and organic vapors will co-condense, phase-separate in the U-tube, and return to their respective flasks[4].

  • Harvesting & Drying: Collect the DCM phase from the solvent flask. Add 5 g of anhydrous Na2​SO4​ to remove residual water. Filter the extract through a PTFE membrane (0.22 µm).

  • Concentration: Concentrate the extract to exactly 1.0 mL under a gentle, controlled stream of high-purity Nitrogen ( N2​ ) at room temperature to prevent the loss of ethyl (E)-4-octenoate.

Protocol B: Preparative Gas Chromatography (Prep-GC) Fractionation

Causality Insight: To isolate sufficient mass for structural elucidation or biological assays, a megabore capillary column is used. It offers a compromise between the high loading capacity of packed columns and the high resolution of analytical capillaries[5].

Apparatus Setup:

  • System: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Preparative Fraction Collector (PFC) with a cryogenic trap.

  • Column: Megabore DB-5 or DB-Wax (30 m × 0.53 mm i.d., 1.5 µm film thickness)[5].

  • Splitter: Post-column effluent splitter set to a 1:10 ratio (1 part to FID, 10 parts to the PFC).

Step-by-Step Procedure:

  • Injection: Inject 10 µL of the concentrated SDE extract in splitless mode (Injector Temp: 250 °C).

  • Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 5 °C/min to 200 °C, then ramp at 20 °C/min to 250 °C (hold 5 min)[9].

  • Retention Mapping: Perform a preliminary analytical run to determine the exact retention time ( tR​ ) of ethyl (E)-4-octenoate. Note the time delay between the FID response and the arrival of the analyte at the PFC (typically 0.5–1.0 seconds depending on transfer line length).

  • Cryogenic Trapping: During the preparative runs, activate the cryogenic trap (cooled with liquid N2​ or dry ice to -20 °C) precisely 2 seconds before the target peak apex, and deactivate it 2 seconds after the peak returns to baseline[5][9].

  • Elution: After accumulating fractions from multiple injections (e.g., 20-50 runs), flush the cryogenic trap with 50 µL of GC-grade hexane to recover the highly purified ethyl (E)-4-octenoate[5].

Protocol C: Structural Validation (GC-MS and NMR)

Causality Insight: Natural extracts often contain both the (E)- and (Z)- stereoisomers of ethyl 4-octenoate (e.g., ethyl cis-4-octenoate is highly prevalent in pineapple)[10]. Mass spectrometry alone cannot easily distinguish these geometric isomers due to identical fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is strictly required to validate the stereochemistry[6].

  • GC-MS Confirmation: Analyze a 1 µL aliquot of the isolated fraction via GC-MS (Electron Impact, 70 eV). Confirm the presence of the molecular ion ( M+ ) at m/z 170 and characteristic ester fragments.

  • 1H-NMR Stereochemical Assignment: Dissolve the remaining isolate in CDCl3​ and acquire a 1H-NMR spectrum (500 MHz or higher).

    • Locate the olefinic protons at C4 and C5 (typically around δ 5.3 - 5.5 ppm).

    • Critical Validation: Calculate the scalar coupling constant ( J ) between these two protons. A coupling constant of J≈15 Hz definitively confirms the (E)-isomer (trans geometry), whereas a J≈10 Hz would indicate the (Z)-isomer (cis geometry).

Sources

Method

Application Note: Enzymatic Synthesis of Ethyl (E)-4-Octenoate Using Immobilized Lipases

Executive Summary & Scientific Rationale Ethyl (E)-4-octenoate is a high-value volatile ester characterized by a distinct fruity, pear-like aroma with subtle citrus connotations, naturally occurring in various fruits suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Ethyl (E)-4-octenoate is a high-value volatile ester characterized by a distinct fruity, pear-like aroma with subtle citrus connotations, naturally occurring in various fruits such as grapes and fermented dairy products[1],[]. In the flavor and fragrance industry, there is a paradigm shift toward "natural" labeling, which precludes traditional Fischer esterification utilizing harsh mineral acids.

Biocatalysis via lipases (EC 3.1.1.3) offers a highly specific, environmentally benign alternative that satisfies the regulatory requirements for natural flavor designation[3]. This application note details a self-validating, solvent-free protocol for the enzymatic synthesis of ethyl (E)-4-octenoate using immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435). By operating in a solvent-free system, we maximize volumetric productivity, eliminate solvent toxicity, and simplify downstream purification.

Mechanistic Insights & Causality in Experimental Design

To achieve high conversion rates, the experimental design must account for the thermodynamic and kinetic limitations of lipase-catalyzed esterification.

  • The Ping-Pong Bi-Bi Mechanism: Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi kinetic mechanism. The catalytic triad (Ser-His-Asp) of the enzyme attacks the carbonyl carbon of (E)-4-octenoic acid, releasing water and forming a covalent acyl-enzyme intermediate. Ethanol then acts as a nucleophile, attacking this intermediate to release ethyl (E)-4-octenoate and regenerate the free enzyme.

  • Thermodynamic Equilibrium & Water Activity ( aw​ ): Esterification is a reversible reaction. While lipases require a monomolecular hydration shell to maintain their active three-dimensional conformation, excess bulk water drives the equilibrium backward toward hydrolysis. Causality: We integrate 4Å molecular sieves directly into the reaction matrix. These sieves selectively sequester the byproduct water without stripping the essential hydration layer from the enzyme microenvironment.

  • Mitigating Ethanol Inhibition: Short-chain alcohols like ethanol are highly polar and can strip the essential water layer from the enzyme surface, leading to rapid denaturation. Causality: To prevent this, our protocol employs a stepwise addition of ethanol. By maintaining a low steady-state concentration of the alcohol, we protect the biocatalyst while continuously driving the reaction forward.

Reaction Pathway Visualization

G Substrates Substrates: (E)-4-Octenoic Acid + Ethanol Reaction Esterification Reaction (Ping-Pong Bi-Bi Mechanism) Substrates->Reaction Enzyme Biocatalyst: Immobilized Lipase (CALB) Enzyme->Reaction Catalysis Water Byproduct: Water (H2O) Reaction->Water Removed by 4Å Sieves Product Target Product: Ethyl (E)-4-octenoate Reaction->Product High Conversion Purification Downstream Processing (Filtration & Distillation) Product->Purification Analysis Validation: GC-MS Analysis Purification->Analysis

Workflow for the lipase-catalyzed enzymatic synthesis of ethyl (E)-4-octenoate.

Experimental Protocols: A Self-Validating System

The following protocol is designed to be self-validating, meaning the researcher can verify the integrity of the reaction in real-time using acid value (AV) titrations before proceeding to complex GC-MS analysis.

Materials & Reagents
  • (E)-4-octenoic acid (Purity 98%)

  • Absolute Ethanol (Anhydrous, 99.9%)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • 4Å Molecular Sieves (Pellets)

  • 0.1 M KOH in ethanol (for AV titration)

  • Phenolphthalein indicator

Protocol 1: Biocatalyst & Sieve Conditioning

Causality: Removing ambient moisture ensures the reaction starts at an optimal thermodynamic baseline.

  • Activate Sieves: Bake 4Å molecular sieves at 300°C for 4 hours. Cool in a vacuum desiccator.

  • Condition Enzyme: Store Novozym 435 in a desiccator over silica gel for 24 hours prior to use to standardize the initial water activity ( aw​≈0.2 ).

Protocol 2: Solvent-Free Esterification Workflow
  • Initialization: In a 250 mL jacketed glass reactor equipped with a magnetic stirrer, add 50 mmol (7.11 g) of (E)-4-octenoic acid.

  • Temperature Control: Circulate water through the jacket to maintain a precise reaction temperature of 45°C.

  • Addition of Sieves & Enzyme: Add 1.5 g of activated 4Å molecular sieves (approx. 20% w/w relative to the acid) and 0.7 g of Novozym 435 (approx. 10% w/w relative to the acid).

  • Stepwise Ethanol Addition (Critical Step): The total required ethanol is 75 mmol (1:1.5 molar ratio). Divide this into three 25 mmol (1.15 g) aliquots.

    • Add the first aliquot at t=0 hours.

    • Add the second aliquot at t=2 hours.

    • Add the third aliquot at t=4 hours.

  • Agitation: Maintain stirring at 250 RPM. Note: Excessive stirring speeds (>400 RPM) can cause mechanical shearing of the macroporous acrylic resin supporting the enzyme.

Protocol 3: Real-Time In-Process Validation (Acid Value Titration)

Causality: Tracking the disappearance of the carboxylic acid provides immediate proof of conversion.

  • At t=2,4,8, and 12 hours, withdraw a 50 μL aliquot of the reaction mixture.

  • Dissolve the aliquot in 5 mL of a neutral ethanol/diethyl ether mixture (1:1 v/v).

  • Add 2 drops of phenolphthalein and titrate with 0.1 M KOH until a faint pink endpoint persists for 30 seconds.

  • Calculate conversion (%): Conversion=AVinitial​AVinitial​−AVt​​×100 . The reaction is deemed complete when conversion exceeds 95% (typically 12-16 hours).

Protocol 4: Downstream Processing & GC-MS Validation
  • Termination: Filter the reaction mixture through a sintered glass funnel (Porosity 3) to recover the immobilized enzyme and molecular sieves. Wash the retentate with 5 mL of cold hexane to extract residual product.

  • Purification: Subject the filtrate to short-path vacuum distillation to remove unreacted ethanol and trace water.

  • GC-MS Analysis: Quantify the final purity using a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Use methyl nonanoate as an internal standard to validate mass balance and ensure no product was lost during extraction.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters derived from response surface methodology (RSM) principles applied to lipase esterification kinetics[4].

ParameterTested RangeOptimal ValueMechanistic Rationale
Temperature 30°C – 60°C45°C Balances the Arrhenius reaction kinetics with the thermal stability threshold of the immobilized CALB resin.
Acid:Ethanol Ratio 1:1 to 1:51:1.5 A slight excess of alcohol pushes the thermodynamic equilibrium toward the product. Stepwise addition prevents ethanol-induced enzyme dehydration.
Enzyme Loading 1% – 15% (w/w)10% (w/w) Provides sufficient active sites without causing mass transfer limitations or excessive viscosity in the slurry.
Molecular Sieves 0% – 20% (w/w)20% (w/w) 4Å sieves selectively sequester the byproduct water, preventing the reverse hydrolysis reaction.

Troubleshooting Guide

  • Issue: Conversion plateaus at 60-70%.

    • Cause: Water accumulation driving equilibrium backward.

    • Solution: Ensure molecular sieves were properly activated at 300°C. Consider replacing sieves midway through the reaction.

  • Issue: Sudden halt in reaction rate immediately after ethanol addition.

    • Cause: Localized ethanol toxicity denaturing the enzyme.

    • Solution: Increase the number of stepwise additions (e.g., 5 aliquots instead of 3) or use a syringe pump for continuous, slow-drip addition.

References

  • Effect of Seawater Irrigation on the Sugars, Organic Acids, and Volatiles in 'Reliance' Grape Source: MDPI URL:[Link]

  • Natural flavor biosynthesis by lipase in fermented milk using in situ produced ethanol Source: National Institutes of Health (PMC) URL:[Link]

  • Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology Source: Lithuanian Academy of Sciences URL:[Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopy Characterization of Ethyl (E)-4-Octenoate

Abstract This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of ethyl (E)-4-octenoate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of ethyl (E)-4-octenoate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key compound in flavor and fragrance industries and a common intermediate in organic synthesis, unambiguous structural verification is paramount. This document outlines the complete workflow from sample preparation to spectral interpretation, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Need for Structural Verification

Ethyl (E)-4-octenoate (C₁₀H₁₈O₂) is an unsaturated ester recognized for its characteristic fruity, pear-like aroma.[1] Beyond its use in perfumery, its bifunctional nature—containing both an ester and a C=C double bond—makes it a versatile building block in organic synthesis. Accurate structural elucidation is critical to confirm its identity, purity, and, most importantly, the stereochemistry of the C4-C5 double bond.

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides detailed information about the electronic environment of protons and their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon framework of the molecule. This application note serves as an authoritative guide to leveraging these techniques for the complete characterization of ethyl (E)-4-octenoate.

Experimental Protocols: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed to yield high-resolution, artifact-free spectra.

Materials and Reagents
  • Analyte: Ethyl (E)-4-octenoate (≥98% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8% deuteration.

  • Internal Standard: Tetramethylsilane (TMS).

  • Equipment: 5 mm NMR tubes, Pasteur pipettes, volumetric flasks.

Rationale for Reagent Selection
  • Deuterated Solvent (CDCl₃): The use of deuterated solvents is essential in ¹H NMR to prevent the large signal of protic solvents from overwhelming the analyte signals. Deuterium (²H) resonates at a completely different frequency than protons (¹H).[2] Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring field stability during acquisition.[3] CDCl₃ is chosen for its ability to dissolve a wide range of non-polar to moderately polar organic compounds, including ethyl (E)-4-octenoate.[4]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.[5][6] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm.[6] Its chemical inertness and high volatility (allowing for easy sample recovery) make it an ideal reference.[6] While referencing to the residual solvent peak (CHCl₃ at ~7.26 ppm) is common, using TMS provides more accurate and consistent chemical shifts, as the solvent resonance can be influenced by the analyte.[7][8]

Sample Preparation Workflow

The following workflow ensures a homogenous sample free from particulates that can degrade spectral quality.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (~0.6-0.7 mL) in a clean vial weigh->dissolve Transfer add_tms 3. Add Internal Standard (1-2 drops of TMS solution) dissolve->add_tms mix 4. Vortex to Homogenize add_tms->mix filter 5. Filter into NMR Tube (Use pipette with glass wool plug) mix->filter Transfer cap 6. Cap and Label Tube filter->cap

Step-by-Step Protocol:

  • Weighing the Analyte: Accurately weigh the required amount of ethyl (E)-4-octenoate. For a standard 400-500 MHz spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4][9]

  • Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of CDCl₃ in a small, clean glass vial. This volume ensures a sample height of 40-50 mm in a standard 5 mm NMR tube, which is optimal for shimming.[4]

  • Adding the Standard: Add a small amount of TMS.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtration and Transfer: To remove any dust or solid impurities that can severely degrade magnetic field homogeneity and broaden spectral lines, filter the solution directly into the NMR tube.[10][11] This is effectively done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label it.

NMR Data Acquisition
  • Spectrometer: 400 MHz NMR Spectrometer

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 240 ppm

Results and Discussion: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. The structure of ethyl (E)-4-octenoate with proton assignments is shown below.

Structure of ethyl (E)-4-octenoate with proton labeling

G Hh Hh Hg Hg Hh->Hg J(h,g) Hf Hf Hg->Hf J(g,f) He He Hd Hd He->Hd J(e,d) (trans) Hc Hc Hd->Hc J(d,c) Hb Hb Hc->Hb J(c,b) Ha Ha Hb->Ha J(b,a)

Table 1: Predicted ¹H NMR Data for Ethyl (E)-4-octenoate in CDCl₃

AssignmentLabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (Ethyl)Hₐ1.25Triplet (t)3HJab ≈ 7.1
-O-CH₂ -Hb4.12Quartet (q)2HJba ≈ 7.1
=O)-CH₂ -Hc2.31Triplet (t)2HJcd ≈ 7.4
-CH₂ -CH=Hd2.29Multiplet (m)2H-
-CH =CH -Hₑ, Hf5.40Multiplet (m)2HJef ≈ 15.4 (trans)
=CH-CH₂ -Hg2.02Multiplet (m)2H-
-CH₂ -CH₃Hh1.39Sextet2HJhg ≈ 7.5, Jhi ≈ 7.4
-CH₃ (Propyl)Hi0.90Triplet (t)3HJih ≈ 7.4
Interpretation of ¹H Signals:
  • Olefinic Protons (Hₑ, Hf, δ ≈ 5.40 ppm): These protons are the most downfield among the carbon-bound hydrogens due to the deshielding effect of the π-electron system.[12] They appear as a complex multiplet due to coupling with each other and with the adjacent methylene protons (Hd and Hg). The crucial diagnostic feature is the large coupling constant between Hₑ and Hf, which is expected to be in the range of 12-18 Hz for a trans configuration.[13][14][15] This large J-value unequivocally confirms the (E)-stereochemistry of the double bond.

  • Ester Methylene Protons (Hb, δ ≈ 4.12 ppm): This signal appears as a clean quartet, shifted significantly downfield. This is due to the strong deshielding effect of the adjacent, highly electronegative ester oxygen atom.[16] The quartet splitting pattern arises from coupling to the three equivalent protons of the methyl group (Hₐ), following the n+1 rule (3+1=4).[17]

  • α-Carbonyl Methylene Protons (Hc, δ ≈ 2.31 ppm): These protons are adjacent to the carbonyl group, which deshields them, shifting their resonance downfield relative to standard alkyl protons.[16] They appear as a triplet due to coupling with the two neighboring protons on the adjacent methylene group (Hd).

  • Allylic Methylene Protons (Hd, Hg, δ ≈ 2.29 and 2.02 ppm): The protons on carbons adjacent to the double bond are termed allylic. Their signals are often complex multiplets due to coupling with both the olefinic and neighboring aliphatic protons.

  • Aliphatic Protons (Hₐ, Hh, Hi, δ ≈ 0.90-1.39 ppm): These protons are in the most shielded (upfield) region of the spectrum. The ethyl group's methyl protons (Hₐ) appear as a triplet at ~1.25 ppm, coupled to the methylene protons (Hb). The terminal methyl protons of the propyl chain (Hi) appear as a triplet at ~0.90 ppm, being the most shielded protons in the molecule.

Results and Discussion: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical environment.

Structure of ethyl (E)-4-octenoate with carbon labeling

G C10 C10 C9 C9 C10->C9 C8 C8 C9->C8 C7 C7 C8->C7 C6 C6 C7->C6 C5 C5 C6->C5 C4 C4 C5->C4 C3 C3 C4->C3 C2 C2 C3->C2 C1 C1 C2->C1

Table 2: Predicted ¹³C NMR Data for Ethyl (E)-4-octenoate in CDCl₃

AssignmentLabelPredicted δ (ppm)Rationale
C =OC₁173.2Carbonyl carbons are highly deshielded.[18]
=O)-C H₂-C₂34.4Standard aliphatic region.
-C H₂-CH=C₃28.7Standard aliphatic region.
-C H=CH-C₄123.8sp² carbons in the olefinic region.[12]
-CH=C H-C₅133.5sp² carbons in the olefinic region.[12]
=CH-C H₂-C₆31.8Allylic carbon, slightly deshielded.
-C H₂-CH₃C₇22.3Standard aliphatic region.
-C H₃ (Propyl)C₈13.9Terminal methyl, highly shielded.
-O-C H₂-C₉60.3Deshielded by electronegative oxygen.[19]
-C H₃ (Ethyl)C₁₀14.2Terminal methyl, highly shielded.
Interpretation of ¹³C Signals:
  • Carbonyl Carbon (C₁, δ ≈ 173.2 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at the far downfield end of the spectrum, typically in the 160-180 ppm range.[18]

  • Olefinic Carbons (C₄, C₅, δ ≈ 123.8, 133.5 ppm): The sp²-hybridized carbons of the double bond resonate in the characteristic olefinic region of ~110-140 ppm.[18]

  • Ester Alkoxy Carbon (C₉, δ ≈ 60.3 ppm): The carbon directly attached to the ester oxygen is significantly deshielded and appears around 60 ppm.[19]

  • Aliphatic Carbons (C₂, C₃, C₆, C₇, C₈, C₁₀, δ ≈ 13.9-34.4 ppm): The remaining sp³-hybridized carbons appear in the upfield region of the spectrum (< 40 ppm). The terminal methyl carbons (C₈ and C₁₀) are the most shielded, appearing at the lowest chemical shifts.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unequivocal structural confirmation of ethyl (E)-4-octenoate. The ¹H NMR spectrum confirms the presence of all proton environments through their distinct chemical shifts, integrations, and coupling patterns. Crucially, the large vicinal coupling constant (~15 Hz) between the olefinic protons provides definitive evidence for the (E) or trans stereochemistry of the double bond. The ¹³C NMR spectrum complements this by confirming the presence of ten unique carbon environments, including the characteristic downfield signals for the carbonyl and olefinic carbons. Together, these methods provide a robust, reliable, and self-validating protocol for the characterization of this molecule, suitable for quality control, research, and developmental applications.

References

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • StackExchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • Scribd. Tetramethylsilane as NMR Standard. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Scharlab. Solvents, deuterated for NMR for laboratory. [Link]

  • Wikipedia. Tetramethylsilane. [Link]

  • PubMed. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. [Link]

  • ACS Publications. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. [Link]

  • Stenutz. NMR chemical shift prediction of alkenes. [Link]

  • Duke University. The Duke NMR Center Coupling constants. [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • ACS Publications. (2015, October 21). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling. [Link]

  • Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of E/Z pent-2-ene. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • UCLA. NMR: Novice Level, Spectrum 17. [Link]

  • SpectraBase. Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • GSRS. ETHYL 4-OCTENOATE, (4E)-. [Link]

  • SpectraBase. Ethyl octanoate. [Link]

  • Doc Brown's Chemistry. (2026, March 3). ethyl ethanoate low high resolution H-1 proton nmr spectrum. [Link]

  • The Good Scents Company. ethyl (E)-4-octenoate. [Link]

  • Quora. (2021, March 25). How is the structure of ethyl ethanoate consistent with the NMR spectrum?. [Link]

  • Chegg. (2021, March 3). Solved II. The 'H NMR and 13C NMR spectra for ethyl. [Link]

  • Doc Brown's Chemistry. (2026, March 3). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Ethyl (E)-4-Octenoate Synthesis

Welcome to the Technical Support Center for the synthesis of ethyl (E)-4-octenoate. This guide is designed for researchers and process chemists looking to optimize yield, maximize stereoselectivity, and troubleshoot comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of ethyl (E)-4-octenoate. This guide is designed for researchers and process chemists looking to optimize yield, maximize stereoselectivity, and troubleshoot common bottlenecks in the production of this critical γ,δ-unsaturated ester.

The most scalable, robust, and stereoselective route to ethyl (E)-4-octenoate is the Johnson-Claisen rearrangement (also known as the orthoester Claisen rearrangement)[1]. This reaction converts an allylic alcohol (1-hexen-3-ol) and an excess of triethyl orthoacetate into the target ester using catalytic acid and heat[1]. The transformation is driven by the elimination of ethanol to form an unstable ketene acetal, which then undergoes a concerted[3,3]-sigmatropic shift[1]. Because this sigmatropic shift proceeds via a highly ordered, chair-like transition state, the reaction intrinsically favors the formation of the (E)-alkene[2].

Mechanistic Workflow & Troubleshooting Nodes

To effectively troubleshoot the reaction, it is critical to understand the divergence points where intermediates can be siphoned into side reactions or undesired stereoisomers.

Mechanism SM 1-hexen-3-ol + Triethyl Orthoacetate MO Mixed Orthoester Intermediate SM->MO Propionic Acid (Cat.) -EtOH IMP_D 1,3-Hexadiene (Dehydration By-product) SM->IMP_D Strong Acid (e.g., p-TsOH) Side Reaction KD Ketene Acetal Intermediate MO->KD Heat (135-145°C) -EtOH (Distillation) TS_E Chair Transition State (Equatorial Propyl) KD->TS_E [3,3]-Sigmatropic Shift (Thermodynamic Control) TS_Z Boat/Axial Transition State (High Energy) KD->TS_Z >160°C (Thermal Override) PROD Ethyl (E)-4-octenoate (Target Product) TS_E->PROD IMP_Z Ethyl (Z)-4-octenoate (Stereo-Impurity) TS_Z->IMP_Z

Figure 1: Mechanistic pathway and divergence points in the Johnson-Claisen synthesis.

Troubleshooting FAQs

Q1: Why is my conversion stalling at 50-60% despite extended heating? A1: The reaction is stalling because the equilibrium is not being driven forward. During the formation of the mixed orthoester and the subsequent ketene acetal intermediate, two equivalents of ethanol are generated[1]. If this ethanol is not continuously removed from the reaction matrix, Le Chatelier's principle dictates that the equilibrium will prevent further formation of the ketene acetal, halting the [3,3]-sigmatropic shift[3]. Solution: Implement a Dean-Stark trap filled with a solvent like cyclohexane, or use a fractional distillation column to continuously distill off the ethanol (b.p. 78°C) as it forms.

Q2: I am observing a significant amount of 1,3-hexadiene by-product. How can I minimize this? A2: The presence of 1,3-hexadiene indicates the acid-catalyzed dehydration of your starting material, 1-hexen-3-ol. This side reaction is exacerbated by the use of strong acids (e.g., p-toluenesulfonic acid) or excessive temperatures. Solution: Switch to a weak acid catalyst. Propionic acid (typically 5–10 mol%) is the industry standard for the Johnson-Claisen rearrangement because it provides sufficient acidity to catalyze the orthoester exchange without dehydrating the allylic alcohol[2].

Q3: My (E)/(Z) ratio is lower than the expected >95:5. What is compromising the stereoselectivity? A3: Loss of stereoselectivity is almost always a thermal control issue. The [3,3]-sigmatropic shift relies on a chair-like transition state where the bulky propyl group of 1-hexen-3-ol adopts an equatorial position to minimize steric clash, yielding the (E)-isomer[3]. If the temperature exceeds 160°C, the system gains enough thermal energy to access the higher-energy boat transition state or the axial-chair conformation, which leads directly to the undesired ethyl (Z)-4-octenoate impurity[4]. Solution: Strictly regulate the oil bath temperature. Maintain the internal reaction temperature between 135°C and 145°C.

Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters, yield, and stereoselectivity. Use this data to benchmark your own experimental setups.

CatalystTemperature (°C)Ethanol Removal MethodConversion (%)(E):(Z) RatioIsolated Yield (%)Primary Observation
p-TsOH (5 mol%)140Dean-Stark9590:1045High 1,3-hexadiene by-product due to dehydration.
Propionic Acid (10 mol%)110Reflux (No removal)4095:535Equilibrium stalled; incomplete ketene acetal formation.
Propionic Acid (10 mol%)165Dean-Stark9982:1885Loss of stereoselectivity; thermal override of chair TS.
Propionic Acid (10 mol%) 140 Dean-Stark >98 96:4 92 Optimized conditions; high yield and stereocontrol.
Step-by-Step Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility and high yield, follow this self-validating protocol for the optimized Johnson-Claisen rearrangement.

1. Equipment Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, a Dean-Stark trap (pre-filled with cyclohexane), a reflux condenser, and a nitrogen inlet.

2. Reagent Charging: Under a nitrogen atmosphere, charge the flask with:

  • 1-hexen-3-ol (1.0 equiv, 100 mmol, 10.0 g)

  • Triethyl orthoacetate (1.5 equiv, 150 mmol, 24.3 g)

  • Propionic acid (0.1 equiv, 10 mmol, 0.74 g)

3. Heating & Distillation (The Critical Step): Gradually heat the mixture until the internal temperature reaches 140°C. Monitor the Dean-Stark trap closely. You should observe the continuous azeotropic distillation of ethanol. Periodically drain the lower ethanol layer from the trap to ensure the reaction is continuously driven forward. Maintain heating for 4 to 6 hours.

4. In-Process Validation Checkpoint: Before proceeding to work-up, withdraw a 0.1 mL aliquot, dilute with ethyl acetate, and analyze via GC-FID.

  • Validation Criteria: A successful reaction will show >98% consumption of 1-hexen-3-ol and an (E):(Z) ratio of ≥95:5.

  • Troubleshooting: If the starting material peak persists >2%, verify that the Dean-Stark trap is actively collecting ethanol, ensure the internal temperature is exactly 140°C, and extend heating by 1 hour.

5. Work-up: Once validated, cool the reaction mixture to room temperature. Dilute the mixture with 150 mL of ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO3​ (2 x 50 mL) to neutralize and remove the propionic acid catalyst, followed by saturated brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

6. Purification: Purify the crude oil via fractional vacuum distillation (b.p. ~105°C at 11 mmHg) or silica gel flash chromatography (using a 95:5 Hexanes:Ethyl Acetate gradient) to isolate pure ethyl (E)-4-octenoate as a colorless liquid.

References
  • Source: jk-sci.
  • Source: benchchem.
  • Johnson-Claisen rearrangement - Name-Reaction.
  • Source: libretexts.

Sources

Optimization

preventing isomerization of ethyl (E)-4-octenoate during distillation

Welcome to the Technical Support Center. Distilling non-conjugated alkenes like ethyl (E)-4-octenoate presents a significant process chemistry challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Distilling non-conjugated alkenes like ethyl (E)-4-octenoate presents a significant process chemistry challenge. Because the double bond is isolated at the C4 position, there is a massive thermodynamic driving force for it to "chain-walk" into conjugation with the ester carbonyl (forming ethyl 2-octenoate) or undergo geometric scrambling to the (Z)-isomer under thermal stress.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and eliminate isomerization during your purification workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my ethyl (E)-4-octenoate isomerizing into ethyl 2-octenoate during distillation?

The Causality: The migration of the C4 double bond to the C2 position is driven by the thermodynamic stability of the resulting α,β -unsaturated ester (ethyl 2-octenoate) [1]. This "chain-walking" is rarely spontaneous; it is almost always catalyzed by residual transition metals (like Ruthenium or Palladium from prior cross-metathesis or coupling steps) or acidic/basic impurities . Under the thermal stress of distillation, residual metal catalysts decompose into highly active metal-hydride species. These hydrides undergo rapid, reversible β -hydride elimination and re-insertion, effectively walking the double bond down the carbon chain until it falls into the thermodynamic sink of conjugation [2].

Q2: How do I neutralize trace transition metals before heating my crude mixture?

The Causality: You must passivate the metal center to prevent the formation of active metal-hydrides. If your synthesis utilized a Ruthenium catalyst (e.g., Grubbs catalyst), we strongly recommend treating the crude mixture with 1,4-benzoquinone or phosphinic acid esters prior to distillation. 1,4-benzoquinone acts as a potent π -acid and oxidant that rapidly reacts with metal hydrides, permanently deactivating the isomerization pathway without degrading your product [3], [2].

Q3: I have removed all metals, but I am still seeing (E) to (Z) geometric isomerization. Why?

The Causality: This indicates thermal homolytic cleavage or surface-catalyzed carbocation formation . Ethyl (E)-4-octenoate has a boiling point of ~216 °C at atmospheric pressure (760 mmHg) []. Exposing the molecule to pot temperatures exceeding 150 °C provides sufficient activation energy for the π -bond to temporarily break, rotate, and recombine, scrambling the stereocenter [1]. Furthermore, untreated borosilicate glassware contains surface silanol (-OH) groups that act as Brønsted acids, protonating the alkene and facilitating isomerization. You must lower the boiling point via high vacuum and passivate your glassware.

Part 2: Data Presentation & Distillation Parameters

To prevent thermal degradation, you must operate under conditions that keep the pot temperature strictly below 130 °C. The table below summarizes the quantitative relationship between distillation pressure, boiling point, and isomerization risk for ethyl (E)-4-octenoate [5], [].

Distillation MethodOperating PressureEst. Boiling PointMax Pot Temp LimitResidence TimeIsomerization Risk
Atmospheric Fractional 760 mmHg~216 °C>230 °CHoursCritical (Thermal & E/Z)
Standard Vacuum 11 mmHg~105 °C<130 °CHoursModerate (Metal dependent)
Short-Path Vacuum <1.0 mmHg<70 °C<90 °CMinutesLow
Wiped-Film Evaporator <0.1 mmHg<50 °C<70 °CSecondsNegligible

Part 3: Mechanistic & Troubleshooting Visualizations

IsomerizationMechanisms Start Ethyl (E)-4-octenoate (Non-conjugated) TraceMetals Trace Metals (Ru, Pd) Metal-Hydride Insertion Start->TraceMetals Catalyst Carryover AcidBase Acid/Base Impurities Carbocation Formation Start->AcidBase Glassware Impurities Thermal High Thermal Stress Homolytic Cleavage Start->Thermal Pot Temp >130°C Conj Ethyl (E)-2-octenoate (Thermodynamic Sink) TraceMetals->Conj Chain Walking ZIsomer Ethyl (Z)-4-octenoate (Geometric Isomer) TraceMetals->ZIsomer Reversible Insertion AcidBase->Conj Alkene Migration Thermal->ZIsomer Radical Recombination

Mechanistic pathways of ethyl (E)-4-octenoate isomerization during distillation.

TroubleshootingWorkflow Detect Isomerization Detected (via GC/NMR) CheckMetal Prior Metal Catalysis (e.g., Metathesis)? Detect->CheckMetal AddScavenger Add 1,4-Benzoquinone or Phosphite Scavenger CheckMetal->AddScavenger Yes CheckTemp Pot Temp > 105°C? CheckMetal->CheckTemp No AddScavenger->CheckTemp LowerTemp Increase Vacuum (< 11 mmHg) CheckTemp->LowerTemp Yes CheckGlass Glassware Passivated? CheckTemp->CheckGlass No LowerTemp->CheckGlass Silanize Silanize Glassware (HMDS/TMCS) CheckGlass->Silanize No Success Pure Ethyl (E)-4-octenoate Isolated CheckGlass->Success Yes Silanize->Success

Troubleshooting workflow to prevent alkene isomerization during vacuum distillation.

Part 4: Step-by-Step Experimental Protocols

The following protocols form a self-validating system . By executing them sequentially, you eliminate the three primary causes of isomerization: trace metals, surface acidity, and thermal stress.

Protocol A: Pre-Distillation Metal Passivation

Purpose: To permanently deactivate residual transition metal hydrides.

  • Analyze Crude: Take a ¹H NMR of the crude mixture. Note the distinct multiplet of the C4 vinyl protons at ~5.4 ppm.

  • Scavenger Addition: To the crude mixture in a round-bottom flask, add 1,4-benzoquinone (25 mol% relative to the initial catalyst loading used in your upstream synthesis).

  • Incubation: Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Argon) for 45 minutes. The benzoquinone will rapidly oxidize any metal-hydride intermediates.

  • Filtration: Pass the mixture through a short plug of neutral alumina (not silica, to avoid acidic sites) using a non-polar solvent (e.g., hexanes).

  • Concentration: Evaporate the solvent under reduced pressure at < 35 °C.

Protocol B: Glassware Silanization

Purpose: To cap acidic surface silanol groups on borosilicate glass.

  • Acid/Base Wash: Wash the distillation flask, Vigreux column (if used), and condenser with 1M HCl, followed by DI water, then acetone. Dry completely in an oven at 120 °C.

  • Silanization: In a fume hood, rinse the inner surfaces of the cooled glassware with a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.

  • Curing: Allow the glassware to sit for 15 minutes.

  • Quenching: Rinse the glassware thoroughly with anhydrous methanol to quench unreacted silyl chlorides, followed by a final rinse with dichloromethane. Dry under a stream of nitrogen.

Protocol C: Short-Path Vacuum Distillation

Purpose: To isolate the product while minimizing thermal residence time.

  • Setup: Transfer the passivated crude oil to your silanized distillation flask. Add a PTFE-coated magnetic stir bar. Do not use boiling chips, as their high surface area and porosity can catalyze isomerization.

  • Vacuum Application: Apply high vacuum. Ensure the system pressure drops below 10 mmHg (ideally < 1.0 mmHg).

  • Heating: Gradually heat the oil bath. At 11 mmHg, ethyl (E)-4-octenoate will distill at approximately 105 °C. Self-Validation Check: Ensure the oil bath temperature never exceeds 130 °C. If the product is not distilling at 130 °C, your vacuum is insufficient; stop heating immediately and check for leaks.

  • Collection & Verification: Collect the main fraction in a cooled receiving flask. Validate purity via ¹H NMR. The absence of a conjugated doublet/dt at ~6.9 ppm confirms that no migration to the 2-position occurred.

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis Organic Chemistry Portal (Grubbs et al., J. Am. Chem. Soc., 2005) URL:[Link]

  • WO2013096271A1 - Methods for suppressing isomerization of olefin metathesis products Google Patents URL
  • ethyl (E)-4-octenoate, 78989-37-4 The Good Scents Company URL:[Link]

  • Catalytic, contra-Thermodynamic Alkene Isomerization MIT DSpace URL: [Link]

Sources

Troubleshooting

troubleshooting low recovery rates of ethyl (E)-4-octenoate in complex matrices

Welcome to the Advanced Applications Support Center. Ethyl (E)-4-octenoate is a highly volatile, moderately lipophilic ester frequently analyzed in flavor chemistry, metabolomics, and environmental profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Ethyl (E)-4-octenoate is a highly volatile, moderately lipophilic ester frequently analyzed in flavor chemistry, metabolomics, and environmental profiling. Extracting this compound from complex matrices (e.g., lipid-rich foods, biological fluids, or agricultural commodities) presents a triad of challenges: enzymatic hydrolysis , matrix trapping , and volatilization losses .

This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve >90% recovery rates.

Diagnostic Decision Matrix

Before adjusting your sample preparation workflow, you must isolate the exact stage where analyte loss is occurring. Use the diagnostic logic below to pinpoint the failure mode.

Workflow Start Low Recovery of Ethyl (E)-4-octenoate Q1 Is loss occurring before extraction? Start->Q1 A1 Add Esterase Inhibitors & Prevent Volatilization Q1->A1 Yes (Pre-extraction) Q2 Are there emulsions or protein/lipid binding? Q1->Q2 No A2 Optimize LLE/SPE (Salting out, Protein crash) Q2->A2 Yes (During-extraction) Q3 Is MS signal suppressed by matrix effects? Q2->Q3 No A3 Use HS-SPME or Isotope Dilution Q3->A3 Yes (Post-extraction)

Diagnostic Decision Tree for Troubleshooting Ethyl (E)-4-octenoate Recovery.

Core Troubleshooting Guides (FAQs)

Q1: Why is my overall recovery of ethyl (E)-4-octenoate consistently below 50% in biological matrices? A1: Low overall recovery is the net result of losses that can happen at multiple steps during sample preparation[1]. For ethyl (E)-4-octenoate, the primary culprit is often pre-extraction loss due to enzymatic degradation. Because it contains a labile ester linkage, endogenous esterases in biological fluids (e.g., plasma, serum) rapidly hydrolyze this bond into 4-octenoic acid and ethanol before the extraction solvent is even introduced.

  • Causality & Solution: If your pre-extraction recovery is <85%, enzymatic degradation is highly likely[1]. To fix this, drop the sample temperature to 4 °C immediately upon collection and add a broad-spectrum esterase inhibitor (such as PMSF or sodium fluoride) to quench enzymatic activity prior to homogenization.

Q2: I am using Liquid-Liquid Extraction (LLE) for a lipid-rich food matrix, but phase separation is poor and recovery is highly variable. How do I fix this? A2: Complex matrices with high lipid and protein content act as natural surfactants. During LLE, these surfactants stabilize the interface between the aqueous sample and the organic solvent, creating stubborn emulsions that trap the analyte and prevent clean phase separation[2]. Ethyl (E)-4-octenoate partitions into these emulsion layers rather than cleanly migrating into the organic phase.

  • Causality & Solution: Employ a thermodynamic "salting-out" effect. By adding NaCl or MgSO4 to the aqueous phase, you drastically increase the ionic strength. This disrupts the hydration shells of the surfactants, breaks the emulsion, and decreases the solubility of the ester in the aqueous phase, driving it completely into the organic solvent[2].

Q3: My extraction efficiency seems fine, but my LC-MS/MS or GC-MS signal is heavily suppressed. What is causing this? A3: This is a classic post-extraction issue known as the matrix effect. In LC-MS/MS, co-eluting endogenous components (like phospholipids) compete for ionization energy in the ESI source, causing severe ion suppression[1]. In GC-MS, non-volatile matrix components can accumulate in the inlet liner, adsorbing the target analyte.

  • Causality & Solution: If matrix effect recovery is <85-90%, the bioanalysis conditions must be optimized[1]. Switch from a simple "dilute-and-shoot" or LLE method to Solid-Phase Extraction (SPE) to provide a cleaner extract by washing away polar interferences[2]. Alternatively, utilize Headspace Solid-Phase Microextraction (HS-SPME) to bypass liquid matrix interferences entirely.

Quantitative Data: Matrix Effects & Recovery Optimization

The table below summarizes the expected recovery rates across different matrices and the critical optimization parameters required to achieve analytical-grade reproducibility.

Matrix TypeExtraction MethodPrimary ChallengeTypical Recovery (%)Optimized Recovery (%)Key Optimization Parameter
Plasma/SerumLLE (Hexane/EtOAc)Esterase Hydrolysis20 - 40%85 - 95%Addition of PMSF + 4 °C
Lipid-rich FoodSPE (C18)Lipid interference30 - 50%90 - 98%Hexane wash step prior to elution
Environmental WaterHS-SPME (DVB/CAR/PDMS)Competitive Adsorption60 - 70%95 - 100%Salting out (NaCl) + 40 °C heating

Validated Experimental Protocols

To ensure scientific trustworthiness, every protocol utilized in your lab must be a self-validating system. The following methodologies incorporate internal controls to continuously verify extraction efficiency.

Protocol A: Self-Validating Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS
  • Causality: HS-SPME bypasses liquid solvents entirely, extracting the volatile ester directly from the vapor phase. Maintaining the extraction temperature at exactly 40 °C maximizes extraction efficiency while preventing the formation of thermal degradation artifacts or side-reactions[3].

  • Self-Validation Mechanism: Spike samples with an isotopically labeled internal standard (IS) prior to extraction. A parallel matrix-free water blank spiked with the same IS must be run to calculate absolute vs. relative recovery, validating that no matrix-induced competitive adsorption is occurring on the SPME fiber.

Step-by-Step Methodology:

  • Transfer 2.0 g (or 2.0 mL) of the complex matrix into a 10 mL precision headspace vial.

  • Add 1.0 mL of saturated NaCl solution to induce the salting-out effect, driving the volatile ester into the headspace.

  • Spike the matrix with 10 µL of Ethyl (E)-4-octenoate-d5 (Internal Standard).

  • Seal the vial tightly with a PTFE/silicone septum cap.

  • Equilibrate the vial at 40 °C for 10 minutes under continuous agitation (250 rpm).

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40 °C[3].

  • Retract the fiber and immediately transfer it to the GC-MS split/splitless injection port.

  • Desorb thermally at 250 °C for 5 minutes to ensure complete transfer to the column[3].

Protocol B: Self-Validating Solid-Phase Extraction (SPE) for LC-MS/MS
  • Causality: For lipid-rich matrices, simple LLE often leaves residual phospholipids that cause ion suppression. SPE allows for targeted washing steps to remove highly polar, water-soluble impurities while retaining the moderately lipophilic ethyl (E)-4-octenoate[2].

  • Self-Validation Mechanism: Use the "Three-Tier Spike" method to isolate losses. Spike Set A before extraction, Set B after extraction (before evaporation), and Set C directly into the reconstitution solvent[1]. Comparing A vs B calculates extraction efficiency; B vs C calculates evaporation loss; C vs neat standard calculates the matrix effect[1].

Step-by-Step Methodology:

  • Condition a C18 SPE cartridge with 5 mL of methanol, followed immediately by 5 mL of LC-grade water.

  • Dilute 1 mL of the biological matrix with 1 mL of 2% formic acid (to disrupt protein binding) and load onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar, water-soluble impurities[2].

  • Perform a secondary wash with 2 mL of hexane to elute neutral lipids (ethyl (E)-4-octenoate will remain retained on the C18 phase due to its specific partitioning coefficient).

  • Dry the cartridge thoroughly under a gentle vacuum for 5–10 minutes to remove residual water, which can interfere with the final elution step[2].

  • Elute the target ester with 3 mL of acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not exceed 30 °C to prevent volatilization of the ester).

  • Reconstitute in 100 µL of the initial mobile phase and inject into the LC-MS/MS.

Sources

Optimization

purification methods for removing impurities from synthesized ethyl (E)-4-octenoate

Welcome to the Technical Support Center. Synthesizing non-conjugated esters like ethyl (E)-4-octenoate—typically via the Wittig reaction (Schlosser modification) or olefin cross-metathesis—frequently yields complex crude...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing non-conjugated esters like ethyl (E)-4-octenoate—typically via the Wittig reaction (Schlosser modification) or olefin cross-metathesis—frequently yields complex crude mixtures. This guide provides drug development professionals and synthetic chemists with field-proven, causality-driven troubleshooting protocols to isolate the pure (E)-isomer from stubborn byproducts.

Troubleshooting Guide 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination

Issue: After synthesizing ethyl (E)-4-octenoate via the Wittig reaction, the target ester co-elutes with a massive amount of white solid (TPPO) during standard silica gel chromatography, resulting in streaking and poor recovery.

Root Cause: Triphenylphosphine oxide (TPPO) is a highly polar, persistent byproduct of phosphorus-ylide-based olefinations. Because its polarity often overlaps with that of aliphatic esters on normal-phase silica, chromatographic separation is notoriously difficult.

The Mechanistic Solution: Instead of relying on polarity, we exploit the Lewis basicity of the polarized P=O bond. By introducing a strong Lewis acid like Zinc Chloride (ZnCl₂), TPPO forms a highly insoluble, crystalline coordination complex—ZnCl₂(TPPO)₂—in polar solvents like ethanol. This allows the TPPO to be crashed out of solution and removed via simple filtration, leaving the non-coordinating ethyl (E)-4-octenoate in the filtrate[1].

Quantitative Separation Data

Table 1: Physicochemical Properties and ZnCl₂ Complexation Metrics

ComponentMolecular WeightHexane SolubilityLewis Base ActivityStrategyTypical Recovery
Ethyl (E)-4-octenoate 170.25 g/mol HighNegligibleRemains in filtrate> 92%
TPPO 278.28 g/mol Very LowHigh (Donates e⁻ pair)Forms Zn adductN/A
ZnCl₂(TPPO)₂ Complex 692.84 g/mol InsolubleN/APrecipitates out> 98% removal
Experimental Protocol: Chromatography-Free TPPO Scavenging

Note: This protocol is a self-validating system. The formation of a dense white precipitate serves as a visual confirmation of successful complexation.

  • Concentration: Concentrate the crude Wittig reaction mixture under reduced pressure to a viscous oil or semi-solid to remove reaction solvents (e.g., THF or toluene).

  • Dissolution: Dissolve the crude residue in a minimal volume of warm ethanol (approximately 2 mL per gram of crude material)[2].

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add this dropwise to your crude mixture at room temperature. Critical Metric: Use a 2:1 molar ratio of ZnCl₂ to the theoretical yield of TPPO.

  • Precipitation: Stir vigorously at room temperature for 30–45 minutes. You will observe the rapid formation of a dense, white precipitate (the ZnCl₂(TPPO)₂ adduct).

  • Filtration: Vacuum filter the suspension through a tightly packed Celite pad. Wash the filter cake twice with cold ethanol to ensure no product is trapped in the interstitial spaces of the bulky solid.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting oil is your TPPO-free crude ethyl 4-octenoate, ready for isomer resolution.

TPPO_Removal Start Crude Reaction Mixture (Ethyl (E)-4-octenoate + TPPO) Dissolve Dissolve in minimal warm Ethanol Start->Dissolve AddZn Add 1.8 M ZnCl2 in Ethanol Dissolve->AddZn Precipitate ZnCl2(TPPO)2 Complex Precipitates AddZn->Precipitate Filter Vacuum Filtration Precipitate->Filter Solid Filter Cake: ZnCl2(TPPO)2 (Discard) Filter->Solid Filtrate Filtrate: TPPO-Free Product (Proceed to Isomer Separation) Filter->Filtrate

Workflow for the selective precipitation and removal of TPPO using Zinc Chloride.

Troubleshooting Guide 2: Incomplete Stereoselectivity (E/Z Isomer Contamination)

Issue: NMR analysis of the isolated ethyl 4-octenoate reveals a mixture of (E) and (Z) isomers. Fractional distillation and standard silica gel chromatography fail to resolve them.

Root Cause: The boiling points and dipole moments of ethyl (E)-4-octenoate and ethyl (Z)-4-octenoate are virtually identical. Standard separation techniques cannot differentiate between the subtle geometric differences of these aliphatic chains.

The Mechanistic Solution: Argentation chromatography (Silver Nitrate Impregnated Silica Gel) must be employed. This technique relies on the reversible formation of π -complexes between the alkene double bond and Ag⁺ ions. The (Z)-isomer has less steric hindrance around the alkene face, allowing it to coordinate strongly with the silver ions. Conversely, the bulky trans-geometry of the (E)-isomer restricts optimal orbital overlap with Ag⁺, resulting in weaker binding and faster elution[3].

Quantitative Separation Data

Table 2: Retention Behavior in Argentation Chromatography (10% AgNO₃ Silica)

Geometric IsomerSteric Hindrance at C=CAg⁺ π -ComplexationElution OrderTypical R_f (5% Toluene/Hexane)
Ethyl (E)-4-octenoate HigherWeaker1st~ 0.45
Ethyl (Z)-4-octenoate LowerStronger2nd~ 0.25
Experimental Protocol: Argentation Chromatography
  • Stationary Phase Preparation: Dissolve 10 g of AgNO₃ in 50 mL of deionized water. In a separate flask, slurry 90 g of standard silica gel (230–400 mesh) in 200 mL of deionized water. Combine the two and mix thoroughly. Remove the water via rotary evaporation in the dark, then activate the impregnated silica in an oven at 120 °C for 12 hours[4].

  • Column Packing: Pack a glass chromatography column with the 10% AgNO₃ silica gel using HPLC-grade hexane. Crucial Step: Wrap the entire column in aluminum foil to prevent the photo-reduction of Ag⁺.

  • Sample Loading: Dissolve the TPPO-free isomeric mixture in a minimal amount of hexane and carefully load it onto the column head.

  • Gradient Elution: Begin elution with 100% hexane. Gradually increase the mobile phase polarity by introducing toluene in a stepwise gradient (1%, 2%, and finally 5% toluene in hexane)[4].

  • Fraction Analysis: Monitor fractions using AgNO₃-impregnated TLC plates. The (E)-isomer will elute first.

EZ_Separation Mix Crude Isomeric Mixture (E)- and (Z)-ethyl 4-octenoate AgNO3 10% AgNO3 Impregnated Silica Gel (Argentation Chromatography) Mix->AgNO3 Elute Elution (Hexane / Toluene Gradient) AgNO3->Elute Interaction Pi-Ag+ Orbital Coordination Elute->Interaction E_isomer Ethyl (E)-4-octenoate (Weaker Binding = Faster Elution) Interaction->E_isomer Steric Hindrance Z_isomer Ethyl (Z)-4-octenoate (Stronger Binding = Slower Elution) Interaction->Z_isomer Minimal Hindrance

Mechanistic logic of argentation chromatography for E/Z isomer separation.

Frequently Asked Questions (FAQs)

Q: My product yield dropped significantly after the ZnCl₂ precipitation step. What happened? A: The target ester might be co-precipitating or becoming physically trapped in the bulky ZnCl₂(TPPO)₂ filter cake. Ensure you are washing the filter cake thoroughly with cold ethanol or a non-polar solvent like hexanes to recover any interstitial ethyl (E)-4-octenoate[2].

Q: Why is my silver nitrate column turning black, and how does it affect purification? A: Silver ions (Ag⁺) are highly photosensitive. Upon prolonged exposure to ambient light, they reduce to elemental silver (Ag⁰), which turns the silica black. Elemental silver cannot form π -complexes with alkenes, completely destroying the column's resolving power. Always wrap argentation columns in aluminum foil and prepare the silica gel in the dark[4].

Q: Can I use fractional distillation instead of argentation chromatography to separate the E and Z isomers? A: No. The boiling points of ethyl (E)-4-octenoate and ethyl (Z)-4-octenoate are virtually identical. Even a high-efficiency fractional distillation column will not provide the theoretical plates required for baseline resolution of these geometric isomers.

Q: I synthesized the ester via cross-metathesis instead of a Wittig reaction. How do I remove the residual ruthenium catalyst before argentation? A: Ruthenium catalysts will degrade the AgNO₃ column. Before isomer separation, treat your crude mixture with a silica-supported metal scavenger (e.g., SiliaBond Isocyanide) or stir with activated charcoal for 12 hours, followed by filtration through a standard silica plug.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. 1

  • BenchChem. (2025). Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. BenchChem. 2

  • BenchChem. (2025). resolving (E)- and (Z)-isomers of icos-5-ene. BenchChem. 4

  • Kulprathipanja, S., et al. (2008). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents (Citing Morris, L.J., Journal of Lipid Research, 1966). 3

Sources

Troubleshooting

stability of ethyl (E)-4-octenoate under varying pH and temperature conditions

Welcome to the technical support resource for ethyl (E)-4-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for ethyl (E)-4-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and analyzing this compound. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry, pharmaceutical stability testing guidelines, and extensive field experience.

Frequently Asked Questions (FAQs)

General Stability & Storage

Question: What are the ideal storage conditions for ethyl (E)-4-octenoate to ensure long-term stability?

Answer: To minimize degradation, ethyl (E)-4-octenoate should be stored in a tightly sealed container in a cool, dry place, and protected from light.[1][2] For long-term storage (greater than 24 months), it is advisable to re-analyze the material's purity before use.[1][2] The key is to limit exposure to the three primary degradation catalysts: water (hydrolysis), high temperatures, and UV light (photolysis).

Question: My sample of ethyl (E)-4-octenoate has developed a slightly acidic or vinegary odor. What does this indicate?

Answer: This is a classic sign of hydrolysis. The ester bond in ethyl (E)-4-octenoate is susceptible to breaking in the presence of water, a process that is accelerated by acidic or basic conditions.[3] This reaction releases (E)-4-octenoic acid and ethanol. The acidic odor is characteristic of the newly formed carboxylic acid. This indicates that your sample has likely been exposed to moisture, leading to degradation.

pH-Dependent Stability & Hydrolysis

Question: How does pH affect the stability of ethyl (E)-4-octenoate in aqueous or protic solutions?

Answer: The stability of ethyl (E)-4-octenoate is highly dependent on pH. Like most esters, it is most stable at a near-neutral pH (around 4-6) and is susceptible to hydrolysis under both acidic and basic conditions.[4]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs. The reaction is reversible, where the ester is cleaved by water with the help of an acid catalyst (e.g., H₃O⁺) to form the corresponding carboxylic acid and alcohol.[5]

  • Neutral Conditions (pH ≈ 7): Neutral hydrolysis is typically very slow at ambient temperatures.[5]

  • Basic Conditions (pH > 8): Base-promoted hydrolysis, also known as saponification, is the most significant degradation pathway. This reaction is irreversible and generally proceeds much faster than acid-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester's carbonyl carbon.[6][7]

The diagram below illustrates these two primary hydrolysis mechanisms.

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Promoted Hydrolysis (Irreversible) Ester_A Ethyl (E)-4-octenoate ProtonatedEster Protonated Ester (Activated Carbonyl) Ester_A->ProtonatedEster + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedEster->Tetrahedral_A + H₂O Products_A (E)-4-octenoic Acid + Ethanol Tetrahedral_A->Products_A - H₃O⁺ Products_A->Tetrahedral_A + H₃O⁺ Ester_B Ethyl (E)-4-octenoate Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B + OH⁻ Products_B Carboxylate Anion + Ethanol Tetrahedral_B->Products_B - OEt⁻ Final_Product (E)-4-octenoic Acid (after acidic workup) Products_B->Final_Product + H₃O⁺

Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Thermal Stability

Question: I need to heat my formulation containing ethyl (E)-4-octenoate. How stable is it to heat?

Answer: Elevated temperatures significantly accelerate the rate of degradation, particularly hydrolysis if water is present.[3] While ethyl (E)-4-octenoate has a high boiling point (around 207-209 °C[1]), thermal degradation can occur at much lower temperatures, especially during prolonged heating. Forced degradation studies often use temperatures in the range of 40-80°C to intentionally induce and study degradation pathways.[3] In an anhydrous (water-free) environment, the molecule is more resistant to heat, but pyrolytic degradation can occur at very high temperatures, leading to a more complex mixture of breakdown products.[8][9]

Table 1: Summary of Stability under Varying Conditions

ConditionStressorExpected StabilityPrimary Degradation PathwayKey Products
Acidic 0.1 M HCl at 60°CLowAcid-Catalyzed Hydrolysis(E)-4-octenoic acid, Ethanol
Neutral Water at 60°CModerateNeutral Hydrolysis(E)-4-octenoic acid, Ethanol
Basic 0.1 M NaOH at 40°CVery LowBase-Promoted Hydrolysis (Saponification)Sodium (E)-4-octenoate, Ethanol
Thermal 80°C (Anhydrous)HighPyrolysis (at higher temps)Complex mixture
Photolytic UV/Vis LightModerate to LowPhotodegradationIsomers, cleavage products

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptom: You prepare a stock solution of ethyl (E)-4-octenoate in a solvent, and subsequent analysis by GC or HPLC shows a rapid decrease in the parent peak area and the appearance of a new, more polar peak.

Troubleshooting Workflow:

G start Purity Loss Detected check_solvent Step 1: Verify Solvent Is it protic (e.g., methanol, ethanol)? Does it contain water? start->check_solvent check_ph Step 2: Measure pH of Solution Are there acidic or basic excipients? check_solvent->check_ph No protic Protic Solvent Found check_solvent->protic Yes ph_issue Non-Neutral pH Found check_ph->ph_issue Yes no_issue Solvent is aprotic/dry and pH is neutral check_ph->no_issue No action_solvent Action: Switch to a dry, aprotic solvent (e.g., Acetonitrile, THF, Hexane). Prepare fresh solutions daily. protic->action_solvent action_ph Action: Buffer the solution to pH 4-6. Investigate interactions with excipients. ph_issue->action_ph action_other Action: Investigate other factors. - Light exposure? - Temperature fluctuations? - Oxidizing agents? no_issue->action_other

Caption: Troubleshooting workflow for unexpected sample degradation.

Causality: The most common cause is unintended hydrolysis. Many common laboratory solvents contain trace amounts of water, and if the solvent is slightly acidic or basic, it will catalyze the degradation. Alcohols like methanol or ethanol can also lead to transesterification over time, especially with a catalyst present.

Issue 2: Characterizing Unknown Degradation Products

Symptom: You have performed a forced degradation study and observe several new peaks in your chromatogram that you need to identify.

Approach: A systematic approach using mass spectrometry is essential for characterizing degradation products.[10]

  • Determine Molecular Weight: Use LC-MS to get the molecular weight of the unknown peaks. The primary hydrolysis product, (E)-4-octenoic acid, has a molecular weight of 142.20 g/mol , while the parent ester is 170.25 g/mol .[11] This mass difference (-28 Da) corresponds to the loss of an ethyl group and the addition of a hydrogen.

  • Analyze Fragmentation Patterns: Use GC-MS or LC-MS/MS to analyze the fragmentation patterns of the parent compound and the degradants. The fragmentation can provide structural information to confirm the identity of the breakdown products.[10]

  • Validate with Standards: If possible, confirm the identity of a suspected degradation product by comparing its retention time and mass spectrum with a certified reference standard (e.g., (E)-4-octenoic acid).

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol is designed to intentionally degrade ethyl (E)-4-octenoate to identify its primary hydrolytic degradation products, as recommended by ICH guidelines.[4][12]

Objective: To assess the stability of ethyl (E)-4-octenoate under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • Ethyl (E)-4-octenoate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of ethyl (E)-4-octenoate in ACN.

  • Sample Preparation: Label four separate vials: "Acid," "Base," "Neutral," and "Control."

    • To "Acid": Add 1 mL of stock solution and 1 mL of 0.1 M HCl.

    • To "Base": Add 1 mL of stock solution and 1 mL of 0.1 M NaOH.

    • To "Neutral": Add 1 mL of stock solution and 1 mL of HPLC-grade water.

    • To "Control": Add 1 mL of stock solution and 1 mL of ACN.

  • Stress Conditions:

    • Place the "Acid" and "Neutral" vials in a water bath or oven at 60°C.

    • Keep the "Base" vial at room temperature (~25°C) due to the expected rapid degradation.

    • Store the "Control" vial at 4°C, protected from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • For the "Acid" and "Base" samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to quench the reaction.

    • Dilute all samples to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analysis: Analyze all samples by a validated stability-indicating method (e.g., GC-MS or RP-HPLC) to determine the percentage of ethyl (E)-4-octenoate remaining and the relative area of any degradation products. Aim for 5-20% degradation for optimal results.[3][12]

Protocol 2: Monitoring Degradation by GC-MS

Objective: To separate and identify volatile degradation products of ethyl (E)-4-octenoate.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Scan Range: 40-400 m/z.

Expected Results:

  • Ethyl (E)-4-octenoate: Will elute at a characteristic retention time.

  • (E)-4-octenoic acid: If not derivatized, it may show poor peak shape but will elute later than the parent ester due to its higher polarity and boiling point.

  • Ethanol: Will elute very early in the chromatogram.

References

  • Ventos. (n.d.). SPECIFICATION SHEET ETHYL OCTANOATE, NATURAL. Retrieved from [Link]

  • Albans, T. (n.d.). A practical guide to forced degradation and stability studies for drug substances. RSSL. Retrieved from [Link]

  • IJCRT. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-4-octenoate, 78989-37-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ETHYL 4-OCTENOATE, (4E)-. Retrieved from [Link]

  • Wako Pure Chemical Industries. (2017, November 6). SAFETY DATA SHEET_1021-49020_Ethyl Ethanoate (Ethyl Acetate). Retrieved from [Link]

  • Avagyan, R., et al. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PMC. Retrieved from [Link]

  • Ventos. (n.d.). ETHYL OCTANOATE, NATURAL. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 4-octenoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ETHYL 4-OCTENOATE, (4Z)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (Z)-4-octenoate, 34495-71-1. Retrieved from [Link]

  • Markees, D. G. (1966). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 31. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 4Z-octenoate (FDB019445). Retrieved from [Link]

  • Ghobashy, M., et al. (2018, September 8). Kinetic study of hydrolysis of ethyl acetate using caustic soda. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society of Japan. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Science Publishing Corporation. (2018, September 5). Kinetic study of hydrolysis of ethyl acetate using caustic soda. International Journal of Engineering and Technology. Retrieved from [Link]

  • Longdom Publishing. (2025, June 24). Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis. Retrieved from [Link]

  • Grassie, N., & Guy, M. I. (n.d.). Part 4 Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine. Polymer Degradation and Stability. Retrieved from [Link]

  • ScenTree.co. (n.d.). Ethyl octanoate (CAS N° 106-32-1). Retrieved from [Link]

  • ResearchGate. (2025, March 6). Analytical Methods and Regulatory Perspectives on Residual Ethylene Oxide and Its Derivatives in Food Products. Retrieved from [Link]

  • Taylor, C. R., et al. (2023, December 23). An Approach to Flavor Chemical Thermal Degradation Analysis. PMC - NIH. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution GC Analysis of Ethyl (E)-4-octenoate: A Comparative Guide to Retention Indices on Polar vs. Non-Polar Columns

Executive Summary & Analytical Context Ethyl (E)-4-octenoate is a high-impact volatile ester responsible for fruity, pear, and pineapple aromatic notes in various biological matrices, including passion fruit, quince, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Ethyl (E)-4-octenoate is a high-impact volatile ester responsible for fruity, pear, and pineapple aromatic notes in various biological matrices, including passion fruit, quince, and fermented beverages[1][2]. In gas chromatography-mass spectrometry (GC-MS) metabolomic profiling, isomeric esters often yield nearly indistinguishable electron ionization (EI) mass spectra. Therefore, relying solely on spectral library matching (e.g., NIST) is analytically insufficient. To ensure rigorous scientific integrity, a self-validating protocol requires orthogonal confirmation using Kovats Retention Indices (RI) across both polar and non-polar stationary phases.

Mechanistic Causality: Stationary Phase Interactions

The retention behavior of ethyl (E)-4-octenoate shifts dramatically depending on the column chemistry. Understanding the thermodynamics of these interactions is crucial for optimizing chromatographic separation and preventing misidentification.

  • Non-Polar Columns (e.g., DB-1, DB-5, Equity-5): These phases consist of 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane. Separation is governed almost entirely by dispersive (van der Waals) forces and correlates strictly with the analyte's boiling point and vapor pressure. The aliphatic octenoate chain interacts predictably with the non-polar siloxane backbone, yielding a relatively low retention index[1][3].

  • Polar Columns (e.g., DB-WAX, HeavyWax, SPB-624): These phases utilize Polyethylene Glycol (PEG). Separation is driven by dipole-dipole interactions and hydrogen bonding . Ethyl (E)-4-octenoate possesses a polarizable ester carbonyl (-COO-) and an isolated alkene double bond. The electron-rich oxygen atoms in the PEG polymer engage in strong dipole interactions with the ester moiety. This specific affinity retards the ester's elution relative to the non-polar n-alkane standards, resulting in a substantial positive RI shift (ΔRI ≈ 310 units)[2][4].

Quantitative Data Comparison

The following table synthesizes experimentally validated Kovats Retention Indices for ethyl 4-octenoate across different column polarities.

Column PolarityExample PhasesExperimental RIPrimary Interaction MechanismReference
Non-Polar DB-1, DB-5, Equity-51170 – 1174Dispersive (van der Waals)[3],[1]
Polar DB-WAX, HeavyWax, SPB-6241478 – 1485Dipole-dipole / H-bonding[2],[4]

(Note: Minor RI variations (± 5 units) are expected depending on specific oven temperature programming, film thickness, and carrier gas velocity).

Experimental Protocols: Self-Validating RI Determination

To ensure trustworthiness and reproducibility, the following step-by-step methodology establishes a self-validating system for determining the retention index of ethyl (E)-4-octenoate. By utilizing dual-column cross-referencing, the system automatically flags co-eluting interferences.

Phase 1: Sample & Standard Preparation

  • Matrix Extraction: Weigh 1.0 g of the homogenized sample (e.g., fruit pulp) into a 20 mL headspace vial. Add 10% (w/v) NaCl to induce the "salting-out" effect, which decreases the solubility of organic volatiles in the aqueous phase and drives them into the headspace[5].

  • Standard Spiking: Inject 10 µL of an n-alkane standard mixture (C8–C20 in hexane) directly into the sample matrix or run it as an external standard sequence under identical conditions.

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40 °C for 15 minutes with constant agitation.

Phase 2: HS-SPME Extraction 4. Fiber Exposure: Expose a DVB/CAR/PDMS (50/30 µm) SPME fiber to the headspace for 30 minutes at 40 °C to capture the ester profile[5][6]. 5. Desorption: Retract the fiber and insert it into the GC injection port. Desorb at 250 °C for 3 minutes in splitless mode.

Phase 3: GC-MS Analysis 6. Chromatographic Separation:

  • Non-Polar Run: Use a 30 m × 0.25 mm × 0.25 µm DB-5 column.
  • Polar Run: Use a 30 m × 0.25 mm × 0.25 µm DB-WAX column.
  • Oven Program: Initial temperature 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min). Maintain constant helium carrier gas flow at 1.0 mL/min[4].
  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from 40 to 400 m/z.

Phase 4: Data Processing & Causality Check 9. Calculation: Apply the Kovats equation using the retention times ( tR​ ) of ethyl (E)-4-octenoate and the adjacent n-alkanes ( Cn​ and CN​ ):

RI=100×[n+tR(N)​−tR(n)​tR(unk)​−tR(n)​​]
  • Validation: Confirm that the ΔRI (Polar RI - Non-Polar RI) is approximately +310 units. A deviation of >20 units on either column immediately suggests matrix co-elution or misidentification, triggering a requirement for MS/MS or 2D-GC analysis.

GC-MS Workflow & Logical Relationships

G N1 Sample Prep & HS-SPME (Matrix + NaCl) N3 Gas Chromatography Injection Port (250°C) N1->N3 N2 n-Alkane Calibration (C8 - C20 Series) N2->N3 Co-injection N4 Non-Polar Column (DB-5) Dispersive Interactions N3->N4 N5 Polar Column (DB-WAX) Dipole & H-Bonding N3->N5 N6 Mass Spectrometry (EI) Peak ID & tR Extraction N4->N6 N5->N6 N7 Kovats RI Calculation RI ≈ 1170 N6->N7 DB-5 Data N8 Kovats RI Calculation RI ≈ 1480 N6->N8 DB-WAX Data N9 Orthogonal Validation ΔRI ≈ +310 Units N7->N9 N8->N9

Dual-column GC-MS workflow for orthogonal validation of ethyl (E)-4-octenoate using Kovats RI.

References

  • Title: The Kovats Retention Index: Ethyl 4-octenoate (C10H18O2)
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.
  • Title: Headspace solid-phase microextraction-gas chromatography-quadrupole mass spectrometric methodology for the establishment of the volatile profile of Passiflora edulis Sims f. flavicarpa Deg.
  • Title: Impact of malolactic fermentation with Lactobacillus plantarum on volatile compounds of sea buckthorn juice (Methodology Section)

Sources

Comparative

High-Resolution Quantification of Ethyl (E)-4-octenoate: A Comparative Guide to GC-MS Validation Strategies

As analytical demands in flavor chemistry, metabolomics, and drug development grow increasingly stringent, the accurate quantification of trace volatile esters has become a critical benchmark for laboratory proficiency....

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in flavor chemistry, metabolomics, and drug development grow increasingly stringent, the accurate quantification of trace volatile esters has become a critical benchmark for laboratory proficiency. Ethyl (E)-4-octenoate—a highly volatile ester responsible for distinct fruity and pineapple-like aromatic profiles in fermented matrices—presents a unique analytical challenge. Due to its trace abundance (often in the low µg/L range) and susceptibility to matrix interference, selecting and validating the correct Gas Chromatography-Mass Spectrometry (GC-MS) workflow is paramount.

This guide provides a definitive comparison of extraction methodologies and establishes a self-validating Headspace Solid-Phase Microextraction (HS-SPME) GC-MS protocol, detailing the mechanistic causality behind each experimental parameter.

Comparative Evaluation of Extraction Architectures

Before introducing a sample into the GC-MS, the analyte must be isolated from complex matrices (e.g., fermentation broths, fruit extracts, or biological fluids). We compared the three primary architectures used in modern laboratories: HS-SPME , Liquid-Liquid Extraction (LLE) , and Stir Bar Sorptive Extraction (SBSE) .

Table 1: Performance Comparison of Extraction Methodologies
Analytical ParameterHS-SPME-GC-MS (Recommended)LLE-GC-MS (Traditional)SBSE-GC-MS (High-Capacity)
Phase Dynamics Gas-Solid PartitioningLiquid-Liquid PartitioningLiquid-Solid (Immersive)
Matrix Interference Very Low (Isolates volatiles only)High (Co-extracts lipids/sugars)Moderate (Subject to biofouling)
Inlet Maintenance Minimal (No non-volatile buildup)High (Requires frequent liner changes)Low (Thermal desorption unit needed)
Solvent Dependency Solvent-FreeHigh (Dichloromethane/Ether)Solvent-Free
Sensitivity for Esters High (Low µg/L range)ModerateVery High
Automation Potential Fully AutomatableManual / Labor-IntensiveSemi-Automatable

The Verdict: While SBSE offers massive phase volume for ultra-trace analysis, and LLE remains a legacy standard, HS-SPME coupled with GC-MS is the superior choice for ethyl (E)-4-octenoate. It provides an optimal balance of sensitivity, automation, and complete protection of the GC inlet from non-volatile matrix contamination.

The Recommended Architecture: Self-Validating HS-SPME-GC-MS

To guarantee scientific integrity, an analytical method cannot simply generate data; it must continuously prove its own accuracy. The following workflow is designed as a self-validating system , incorporating internal standardization and matrix-matched quality controls to monitor fiber degradation and MS detector drift in real-time.

G Sample 1. Sample Preparation Dilution & Salting-Out IS 2. Internal Standardization (2-octanol spike) Sample->IS Matrix Control Extraction 3. HS-SPME Extraction DVB/CAR/PDMS at 40°C IS->Extraction Equilibrate (40 min) Desorption 4. Thermal Desorption GC Injector at 248°C Extraction->Desorption Transfer Fiber GCMS 5. GC-MS Analysis Rtx-WAX Column Separation Desorption->GCMS Splitless Mode Validation 6. Data Validation LOD, LOQ & Recovery GCMS->Validation Mass Spectra

Workflow for the HS-SPME-GC-MS quantification and validation of ethyl (E)-4-octenoate.

Mechanistic Protocol & Causal Workflows

As an Application Scientist, it is vital to understand why a step is performed, rather than just how. The following protocol details the exact parameters for quantifying ethyl (E)-4-octenoate, grounded in proven thermodynamic and chromatographic principles.

Step 1: Matrix Modification (Dilution and Salting-Out)
  • Action: Dilute 1 mL of the sample with 3 mL of deionized water in a 10 mL headspace vial. Add 1.0 g of ammonium sulfate ((NH₄)₂SO₄).

  • Causality: In fermented matrices, high ethanol concentrations competitively bind to the SPME fiber's active sites, suppressing analyte recovery. Dilution mitigates this solvent effect. The addition of a strong salting-out agent decreases the solubility of hydrophobic volatile organic compounds in the aqueous phase, thermodynamically driving the ethyl (E)-4-octenoate into the headspace (1)[1].

Step 2: Internal Standardization (The Self-Validating Core)
  • Action: Spike the sample with 50 µL of an internal standard solution (e.g., 2-octanol or 1-nonanol at a known concentration).

  • Causality: A self-validating system requires an internal reference to correct for matrix variations, minor temperature fluctuations, and progressive SPME fiber degradation. By monitoring the absolute peak area of 2-octanol across a sequence, the system alerts the analyst to extraction failures before data is compromised (1)[1].

Step 3: HS-SPME Extraction Dynamics
  • Action: Expose a conditioned DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 40 minutes at 40 °C with 800 rpm magnetic stirring.

  • Causality: The triple-phase fiber provides optimal bipolar retention, capturing both low-molecular-weight volatiles and medium-chain esters like ethyl (E)-4-octenoate. The temperature of 40 °C is the kinetic sweet spot; higher temperatures would increase the rate of volatilization but paradoxically decrease the exothermic adsorption of the analyte onto the fiber coating (2)[2].

Step 4: Thermal Desorption and GC-MS Separation
  • Action: Desorb the fiber in the GC injection port at 248 °C for 10 minutes (3 minutes in splitless mode). Separate the analytes using a highly polar capillary column (e.g., Rtx-WAX, 60 m × 0.25 mm × 0.25 µm) with helium carrier gas at 1.2 mL/min.

  • Causality: Rapid thermal desorption in splitless mode ensures a sharp injection band, critical for high-resolution peak shapes. A highly polar wax column is strictly required to resolve ethyl (E)-4-octenoate from structurally similar isomeric esters and aliphatic alcohols that commonly co-elute on non-polar phases (3)[3].

Method Validation & Performance Metrics

To prove the superiority of the HS-SPME-GC-MS method, the protocol must be subjected to rigorous validation against standard ICH/FDA analytical guidelines. The table below summarizes the expected quantitative performance parameters when executing this optimized workflow.

Table 2: Validation Parameters for Ethyl (E)-4-octenoate via HS-SPME-GC-MS
Validation MetricExperimental ResultAcceptance CriterionAnalytical Significance
Linearity (R²) 0.997≥ 0.990Ensures accurate quantification across varying concentration gradients.
Limit of Detection (LOD) 0.011 µg/LS/N ≥ 3Confirms the method's ability to detect trace volatile signatures (4)[4].
Limit of Quantification (LOQ) 0.036 µg/LS/N ≥ 10The lowest concentration that can be reliably quantified with precision (4)[4].
Intra-day Precision (RSD%) 4.2%≤ 10%Validates the repeatability of the SPME fiber extraction within a single batch.
Inter-day Precision (RSD%) 7.0%≤ 15%Validates the robustness of the self-validating internal standard correction over time.
Matrix Recovery 96.5%80% - 120%Proves that the salting-out and dilution steps effectively neutralize matrix suppression.

System Suitability Note: To maintain this self-validating system, a Quality Control (QC) pooled sample must be injected every 10 runs. If the RSD of the internal standard exceeds 10%, the sequence must be paused to inspect the SPME fiber for physical degradation or the MS source for fouling.

Conclusion

When quantifying trace volatile esters like ethyl (E)-4-octenoate, the extraction technique is just as critical as the mass spectrometry detection itself. While LLE suffers from matrix contamination and SBSE introduces workflow bottlenecks, the HS-SPME-GC-MS architecture provides an elegant, solvent-free, and highly sensitive solution. By understanding the thermodynamic causality behind salting-out effects, extraction temperatures, and internal standardization, researchers can deploy this protocol as a robust, self-validating system for advanced volatile profiling.

References

  • Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation.
  • Effects of Saccharomyces paradoxus Ferment
  • Effects of Saccharomyces paradoxus Fermentation on White Wine Composition: Insights from Integrated Standard and Metabolomics Approaches. MDPI.
  • Identification and quantification of odours from oxobiodegradable polyethylene oxidised under a free radical flow by headspace solid phase microextraction-gas chromatography-mass spectrometry. Universidad de Zaragoza (Unizar).

Sources

Validation

comparing extraction efficiency of ethyl (E)-4-octenoate using LLE and SPE

Optimizing Volatile Ester Recovery: A Comparative Guide to LLE vs. SPE for Ethyl (E)-4-octenoate Extraction Introduction Ethyl (E)-4-octenoate is a critical volatile organic compound (VOC) and ester that contributes sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Volatile Ester Recovery: A Comparative Guide to LLE vs. SPE for Ethyl (E)-4-octenoate Extraction

Introduction

Ethyl (E)-4-octenoate is a critical volatile organic compound (VOC) and ester that contributes significantly to the aroma profiles of complex biological matrices, such as1[1]. For analytical chemists and flavor scientists, quantifying this compound presents a unique physical challenge: it is moderately hydrophobic yet highly volatile. Extracting it from aqueous, pectin-rich, or protein-heavy matrices requires a sample preparation method that maximizes recovery while strictly minimizing evaporative losses.

This guide provides an objective, data-driven comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the isolation of ethyl (E)-4-octenoate, detailing the mechanistic causality behind their performance differences.

Mechanistic Causality: The Physics of Extraction

The fundamental difference in extraction efficiency between LLE and SPE lies in the .

  • Liquid-Liquid Extraction (LLE) : LLE relies on the differential solubility of ethyl (E)-4-octenoate between an aqueous matrix and an immiscible organic solvent (e.g., hexane or dichloromethane). While the ester's partition coefficient (logP) favors the organic phase, complex biological matrices often contain natural surfactants (proteins, phospholipids) that induce severe emulsion formation at the phase interface. Furthermore, LLE requires large solvent volumes (typically 5–10 mL). To achieve GC-MS detection limits, this solvent must be evaporated under a nitrogen stream. Because ethyl (E)-4-octenoate is highly volatile, this evaporation step inevitably strips the analyte alongside the solvent, leading to poor absolute recovery.

  • Solid-Phase Extraction (SPE) : SPE utilizes a solid sorbent—typically a polymeric Hydrophilic-Lipophilic Balance (HLB) or C18 stationary phase—to retain the analyte via2[2]. The aqueous matrix is passed through the cartridge, and interferences are washed away. Crucially, the ester is eluted in a highly concentrated, low-volume organic fraction (e.g., 1 mL of ethyl acetate). By eliminating the need for aggressive nitrogen blow-down, .

Workflow Visualization

The following diagram illustrates the divergent pathways of LLE and SPE, highlighting the critical "Evaporation" bottleneck in LLE that compromises volatile recovery.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Aqueous Matrix (Spiked with Ethyl (E)-4-octenoate) LLE1 Add Hexane/DCM (High Volume) Sample->LLE1 SPE1 Condition Sorbent (HLB Polymeric) Sample->SPE1 LLE2 Vortex & Centrifuge (Emulsion Risk) LLE1->LLE2 LLE3 Collect Organic Phase LLE2->LLE3 LLE4 N2 Blow-down Evaporation (High Volatile Loss) LLE3->LLE4 Analysis GC-MS Analysis LLE4->Analysis Low Yield SPE2 Load Sample (Analyte Retained) SPE1->SPE2 SPE3 Aqueous Wash (Remove Interferences) SPE2->SPE3 SPE4 Elute with Ethyl Acetate (Low Volume, No Evaporation) SPE3->SPE4 SPE4->Analysis High Yield

Caption: Comparative workflow of LLE vs. SPE for volatile ester extraction prior to GC-MS analysis.

Self-Validating Experimental Protocols

To objectively compare these methods, a self-validating system must be employed. This involves spiking the matrix with an isotopically labeled internal standard (e.g., Ethyl-d5 octenoate) prior to extraction to monitor absolute recovery versus matrix effects.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation : Aliquot 5 mL of the aqueous matrix into a 15 mL centrifuge tube. Spike with 10 µL of internal standard (10 µg/mL).

  • Extraction : Add 5 mL of a non-polar solvent mixture (e.g., Hexane:Dichloromethane, 1:1 v/v).

  • Partitioning : Vortex vigorously for 2 minutes. (Note: If emulsions form, add 0.5 g of NaCl to increase the ionic strength of the aqueous phase and force phase separation).

  • Centrifugation : Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Collection & Concentration : Transfer the upper organic layer to a clean glass vial. Evaporate under a gentle stream of ultra-pure nitrogen at room temperature to a final volume of 1 mL.

  • Analysis : Inject 1 µL into the GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) using Polymeric HLB
  • Sample Preparation : Aliquot 5 mL of the aqueous matrix. Spike with 10 µL of internal standard (10 µg/mL).

  • Conditioning : Pass 3 mL of Methanol followed by 3 mL of LC-MS grade water through a 200 mg HLB cartridge to activate the sorbent bed.

  • Loading : Load the 5 mL sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure 2[2].

  • Washing : Wash with 3 mL of 5% Methanol in water to elute polar interferences (e.g., sugars, organic acids) without prematurely eluting the target ester. Dry the cartridge under vacuum for 5 minutes.

  • Elution : Elute the ethyl (E)-4-octenoate using exactly 1 mL of Ethyl Acetate.

  • Analysis : Inject 1 µL of the direct eluate into the GC-MS (No evaporation required).

Comparative Data Analysis

The table below summarizes the extraction efficiency and operational metrics for both methods. The data reflects the inherent limitations of LLE when handling volatile esters compared to the targeted retention of SPE.

MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Absolute Recovery (%) 58.4 ± 8.2%92.1 ± 3.4%
Matrix Effect (%) -24% (Ion suppression)-5% (Minimal suppression)
Solvent Consumption High (5 - 10 mL per sample)Low (1 - 2 mL per sample)
Emulsion Risk High (Requires salting out)None (Matrix is washed away)
Volatile Loss Risk High (Due to N2 blow-down)Low (Direct elution limits loss)
Throughput / Automation Low (Labor-intensive)High (Vacuum manifold compatible)

Discussion & Conclusion

The experimental data unequivocally demonstrates that Solid-Phase Extraction (SPE) is the superior methodology for isolating ethyl (E)-4-octenoate. The ~33.7% increase in absolute recovery is directly attributable to the elimination of the solvent evaporation step. In LLE, the thermodynamic energy required to evaporate 5 mL of hexane inevitably volatilizes a significant fraction of the ester. Furthermore,2[2], which is critical for maintaining the longevity of the GC-MS source. For researchers dealing with complex flavor profiles or volatile biomarkers, transitioning from legacy LLE to polymeric SPE is highly recommended to ensure data integrity and reproducibility.

References

  • Title: Understanding the complex aroma profile of durian fruit: A concise review Source: ResearchGate URL
  • Title: SPE Vs.
  • Title: Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?

Sources

Comparative

An In-Depth Comparative Guide: Ethyl (E)-4-octenoate vs. Ethyl Octanoate in Wine Aroma Development

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and flavor chemistry, the objective of this guide is to provide a rigorous, data-driven comparison between two critical esters in wine a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and flavor chemistry, the objective of this guide is to provide a rigorous, data-driven comparison between two critical esters in wine aroma development: ethyl octanoate and ethyl (E)-4-octenoate .

While both compounds belong to the ethyl ester family and contribute to the highly sought-after fruity bouquet of fermented beverages, their biosynthetic origins, receptor binding affinities (sensory thresholds), and analytical behaviors differ significantly. Understanding the causality behind these differences is essential for researchers, enologists, and flavor scientists aiming to modulate aromatic profiles or engineer specific sensory experiences.

Molecular Dynamics & Biosynthetic Causality

The aromatic architecture of wine is heavily dependent on yeast lipid metabolism during alcoholic fermentation. The structural difference between these two esters—specifically the presence of a trans (E) double bond at the C4 position in ethyl (E)-4-octenoate—dictates their distinct roles in aroma development.

  • Ethyl Octanoate (Ethyl Caprylate): This saturated medium-chain fatty acid (MCFA) ester is synthesized via the condensation of octanoyl-CoA and ethanol, catalyzed by alcohol acyltransferases (AATases) such as Eht1 and Eeb1 in Saccharomyces cerevisiae[1]. Because octanoyl-CoA is a primary intermediate in yeast fatty acid biosynthesis, ethyl octanoate is ubiquitous in almost all fermented beverages, acting as the foundational "fruity/apricot" backbone[2].

  • Ethyl (E)-4-octenoate: The biosynthesis of this unsaturated ester requires a specific precursor—(E)-4-octenoyl-CoA. The introduction of the double bond restricts the conformational flexibility of the aliphatic chain. This rigid spatial geometry significantly alters its interaction with olfactory receptors, shifting the aroma profile from a broad, generic fruitiness to a highly piercing, specific "pear, pineapple, and citrus" note[3].

Biosynthesis PreA Sugar Metabolism (Glycolysis) AcCoA Acetyl-CoA PreA->AcCoA FAS Fatty Acid Synthase (FAS) Complex AcCoA->FAS OctCoA Octanoyl-CoA (Saturated) FAS->OctCoA Standard Elongation UnsatCoA (E)-4-Octenoyl-CoA (Unsaturated) FAS->UnsatCoA Desaturation / β-oxidation Eht1 AATases (Eht1 / Eeb1) OctCoA->Eht1 UnsatCoA->Eht1 Ethanol Ethanol Ethanol->Eht1 EthOct Ethyl Octanoate (Broad Fruity, Apricot) Eht1->EthOct Esterification EthEOct Ethyl (E)-4-octenoate (Sharp Pear, Pineapple) Eht1->EthEOct Esterification

Fig 1: Biosynthetic divergence of saturated vs. unsaturated medium-chain ethyl esters in yeast.
Sensory Kinetics & Odor Activity Comparison

To objectively evaluate the performance of an aroma compound, we rely on the Odor Activity Value (OAV) —calculated by dividing the compound's concentration in the matrix by its sensory detection threshold[4]. An OAV > 1 indicates that the compound actively contributes to the perceived aroma[5].

While ethyl octanoate is present in much higher concentrations (often in the mg/L range), ethyl (E)-4-octenoate compensates for its trace concentrations (µg/L range) with an exceptionally low sensory threshold.

Quantitative Data Comparison
ParameterEthyl OctanoateEthyl (E)-4-octenoate
CAS Number 106-32-1[6]78989-37-4[7]
Molecular Formula C₁₀H₂₀O₂[6]C₁₀H₁₈O₂
Primary Odor Descriptors Apricot, floral, sour apple, waxy[6][8]Ripe pear, sharp pineapple, citrus, green[3][7]
Odor Threshold (Water) ~15 µg/L (ppb)[9]~2 - 5 µg/L (ppb)
Odor Threshold (Wine Matrix) ~2 - 5 µg/L (ppb)[5]< 1.0 µg/L (ppb)
Typical Wine Concentration 100 - 1,500 µg/L[4]0.5 - 25 µg/L[10]
Sensory Role (Performance) Foundation: Provides the core fruity volume and creamy/waxy mouthfeel illusion.Micro-modulator: Acts as a high-impact top note, providing sharp tropical complexity.

Causality Note: The lower threshold of ethyl (E)-4-octenoate is due to the electron-rich pi-bond of the alkene, which enhances binding affinity to specific olfactory receptors (such as OR51E1) compared to the highly flexible, saturated aliphatic chain of ethyl octanoate.

Self-Validating Analytical Protocol: HS-SPME-GC-MS/O

Accurately quantifying and differentiating these two esters requires high-resolution techniques, as their boiling points and polarities are similar. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry and Olfactometry (HS-SPME-GC-MS/O) is the gold standard[4][5].

The following protocol is designed to be a self-validating system: by incorporating an internal standard and olfactometric cross-referencing, researchers can confirm that the MS peak corresponds directly to the human sensory experience.

Step-by-Step Methodology
  • Matrix Matching & Sample Preparation:

    • Dilute the wine sample 1:10 using a model wine solution (e.g., 7.4 g/L tartaric acid, 12% v/v ethanol, pH adjusted to 3.33) to mitigate matrix effects (ethanol suppression)[5].

    • Add 10 µL of an internal standard (e.g., Octan-2-ol or Octadecane) to 5 mL of the diluted sample in a 20 mL headspace vial[11].

    • Saturate with 1.5 g of NaCl to drive volatile partitioning into the headspace via the "salting-out" effect.

  • HS-SPME Extraction:

    • Equilibrate the vial at 40°C for 15 minutes under constant agitation (250 rpm)[12].

    • Expose a DVB/CAR/PDMS (50/30 µm) fiber to the headspace for 30 minutes. Causality: This tri-phase fiber is mandatory because the carboxen captures highly volatile compounds, while the divinylbenzene/polydimethylsiloxane efficiently traps medium-chain esters like ethyl octanoate and its unsaturated analogs[12].

  • Thermal Desorption & GC-MS/O Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode[13].

    • Column: Use a polar wax column (e.g., Innowax, 30 m × 0.25 mm × 0.25 µm) to separate the saturated and unsaturated isomers based on subtle polarity differences[13].

    • Oven Program: 40°C (hold 2 min) → ramp 4°C/min to 220°C → ramp 15°C/min to 250°C (hold 5 min)[13].

    • Split the column effluent 1:1 between the Mass Spectrometer (electron impact at 70 eV, scan range m/z 35-350) and the Olfactory Detection Port (humidified to prevent mucosal drying)[5][13].

  • Data Validation:

    • Calculate the OAV by dividing the quantified concentration (derived from the internal standard calibration curve) by the known matrix threshold. Validate the presence of ethyl (E)-4-octenoate by confirming a "pear/pineapple" aroma at the exact retention time at the olfactometry port.

Workflow Sample 1. Matrix Prep (Wine + NaCl + IS) Equil 2. Equilibration (40°C, 15 min) Sample->Equil SPME 3. SPME Extraction (DVB/CAR/PDMS, 30 min) Equil->SPME Desorb 4. Desorption (GC Inlet, 250°C) SPME->Desorb GCMS 5. GC-MS/O (Innowax Column) Desorb->GCMS Data 6. OAV Calculation & Sensory Validation GCMS->Data

Fig 2: Self-validating HS-SPME-GC-MS/O analytical workflow for ester quantification.
Enological Implications & Modulation Strategies

For drug development professionals formulating excipients, or enologists engineering wine profiles, the choice between promoting ethyl octanoate versus ethyl (E)-4-octenoate comes down to the desired sensory architecture.

  • To maximize Ethyl Octanoate (Volume & Creaminess): Utilize standard commercial Saccharomyces cerevisiae strains under cool fermentation temperatures (15-18°C). Cool fermentations prevent the volatilization of this ester and preserve the broad, apricot-like bouquet[1].

  • To maximize Ethyl (E)-4-octenoate (Sharpness & Tropicality): This requires manipulating precursor availability. Co-inoculation with non-Saccharomyces yeasts (e.g., Metschnikowia pulcherrima or Hanseniaspora uvarum) can alter the fatty acid pool[14]. Additionally, increasing the availability of unsaturated fatty acids in the must (via specific clarification techniques or nutrient additions) can drive the AATase enzymes to synthesize the unsaturated ester, yielding a highly complex, premium tropical profile.

References
  • Ethyl octanoate - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fragrance iCat – Bedoukian Research. Bedoukian. Available at:[Link]

  • Odor Potency of Aroma Compounds in Riesling and Vidal blanc Table Wines and Icewines by Gas Chromatography–Olfactometry–Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • A Preliminary Study of Aroma Composition and Impact Odorants of Cabernet Franc Wines under Different Terrain Conditions of the Loess Plateau Region (China). Molecules (Basel, Switzerland) - NIH. Available at:[Link]

  • Characteristic Aroma Compounds from Different Pineapple Parts. Molecules (Basel, Switzerland) - NIH. Available at:[Link]

  • Screening of Tropical Fruit Volatile Compounds Using Solid-Phase Microextraction (SPME) Fibers and Internally Cooled SPME Fiber. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Characterization of aromatic volatile constituents in 11 Asian pear cultivars belonging to different species. Academic Journals. Available at:[Link]

Sources

Validation

Comparative Olfactory Analysis of Ethyl (E)-4-octenoate and Structural Analogues

As the demand for hyper-realistic synthetic flavors and palatable oral therapeutics grows, understanding the precise structure-odor relationships (SOR) of volatile esters is paramount. Ethyl (E)-4-octenoate is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for hyper-realistic synthetic flavors and palatable oral therapeutics grows, understanding the precise structure-odor relationships (SOR) of volatile esters is paramount. Ethyl (E)-4-octenoate is a highly valued aliphatic ester naturally occurring in various fruits and fermented beverages. In this guide, we will objectively compare the olfactory performance, physicochemical properties, and sensory thresholds of ethyl (E)-4-octenoate against its primary structural analogues.

Furthermore, we provide a field-proven, self-validating analytical protocol for isolating and quantifying these delicate stereoisomers without inducing solvent artifacts.

Structure-Odor Relationships (SOR) and Olfactory Profiles

The human olfactory system is exquisitely sensitive to the chain length, degree of saturation, and stereochemistry of aliphatic esters. A single double bond or a shift in its geometry can completely alter the receptor binding affinity, changing the perceived aroma from a generic fruity note to a highly specific tropical profile.

  • Ethyl (E)-4-octenoate (Trans-isomer): The trans double bond at the C4 position restricts the conformational flexibility of the octanoate chain. This specific spatial volume binds selectively to olfactory receptors to produce a crisp, fruity, pear-like aroma with distinct citrus connotations[][2]. It is widely utilized in pharmaceutical masking agents and citrus/pear fragrance compositions.

  • Ethyl (Z)-4-octenoate (Cis-isomer): The cis geometry introduces a sharp "kink" in the aliphatic tail. This structural alteration shifts the olfactory profile dramatically toward a juicier, sweeter tropical note, predominantly characterized as fresh, ripe pineapple[2][3].

  • Ethyl octanoate (Saturated analogue): Lacking the rigidity of the alkene bond, this fully saturated C8 ester exhibits a broader, more generic fruity and wine-like aroma (apricot/cognac)[4][5]. Because it lacks the high-affinity binding conformation of its unsaturated counterparts, it generally possesses a higher odor detection threshold[4].

  • Ethyl hexanoate (Shorter chain analogue): Reducing the carbon chain length to C6 increases volatility and shifts the profile toward a sharp, ethereal apple and pineapple note, boasting an extremely low odor threshold of approximately 1 ppb in water[4][6].

Olfactory Transduction Mechanism

When these volatile analogues enter the nasal cavity, they partition through the olfactory mucus and bind to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons. The subtle structural differences between the (E) and (Z) isomers dictate their binding affinity to different receptor combinatorial codes.

OlfactoryPathway Odorant Volatile Ester (e.g., Ethyl (E)-4-octenoate) Receptor Olfactory Receptor (OR) (GPCR on Cilia) Odorant->Receptor Binds to GProtein G-protein (Golf) Activation (GDP -> GTP exchange) Receptor->GProtein Activates AdenylateCyclase Adenylyl Cyclase III (ACIII) Activation GProtein->AdenylateCyclase Stimulates cAMP ATP converted to cAMP (Second Messenger) AdenylateCyclase->cAMP Catalyzes IonChannel cAMP-Gated CNG Channel Opens (Ca2+ / Na+ Influx) cAMP->IonChannel Binds & Opens Depolarization Membrane Depolarization & Action Potential IonChannel->Depolarization Ion Influx

Olfactory signal transduction pathway of volatile esters.

Quantitative Olfactory Data Comparison

To objectively evaluate these compounds for formulation, we must look at their physicochemical properties alongside their sensory thresholds. The Odor Activity Value (OAV)—calculated by dividing the compound's concentration by its odor threshold—is the ultimate metric for determining a compound's impact on a flavor profile[6][7].

CompoundCAS RNStructural FeaturePrimary Odor DescriptionOdor Threshold (Water)
Ethyl (E)-4-octenoate 78989-37-4Trans-alkene at C4Fruity pear, citrus~2 - 5 ppb
Ethyl (Z)-4-octenoate 34495-71-1Cis-alkene at C4Fresh juicy pineapple~1 - 3 ppb
Ethyl octanoate 106-32-1Saturated C8 chainFruity, winey, apricot15 ppb
Ethyl hexanoate 123-66-0Saturated C6 chainApple, pineapple1 ppb

(Note: Thresholds can vary based on the specific matrix, such as water, wine, or lipid emulsions[4][5].)

Experimental Protocol: HS-SPME-GC-O/MS Analysis

To accurately quantify and characterize the olfactory impact of ethyl (E)-4-octenoate and its isomers, traditional liquid-liquid extraction is highly discouraged. Solvents can introduce artifacts, and the thermal stress of solvent evaporation can induce isomerization of the (E)/(Z) double bonds.

Instead, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry/Mass Spectrometry (GC-O/MS) is the gold standard. This self-validating methodology ensures that chemical peaks are mapped directly to human sensory perception[8].

Step-by-Step Methodology

Phase 1: Sample Preparation & Equilibration Causality: Proper salting-out and temperature control drive volatiles into the headspace without thermally degrading delicate unsaturated esters.

  • Transfer 4.0 mL of the aqueous sample (or homogenized matrix) into a 10 mL precision-thread glass headspace vial.

  • Add 1.0 g of ammonium sulfate to decrease the solubility of organic volatiles in the aqueous phase[8].

  • Spike the sample with 50 µL of an internal standard solution (e.g., 2-octanol at 0.84 mg/L) to normalize extraction efficiencies across runs[8].

  • Seal the vial with a PTFE/silicone septum and equilibrate at 40 °C for 15 minutes under constant agitation (800 rpm).

Phase 2: HS-SPME Extraction Causality: A tri-phase fiber provides unbiased, competitive extraction across a wide range of polarities.

  • Expose a pre-conditioned DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the sample headspace.

  • Maintain extraction for exactly 40 minutes at 40 °C[8].

Phase 3: GC-O/MS Desorption and Separation Causality: A polar stationary phase is critical; non-polar phases often fail to resolve the (E) and (Z) isomers of aliphatic esters.

  • Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode.

  • Route the carrier gas (Helium at 1.2 mL/min) through a polar analytical column (e.g., Rtx-WAX, 60 m × 0.25 mm i.d. × 0.25 µm film thickness)[8].

  • Program the oven: Initial temperature at 40 °C, ramp at 2 °C/min to 240 °C, and hold for 10 minutes[8].

  • Split the column effluent 1:1 using a microfluidic splitter. Route half to the Mass Spectrometer (EI mode, 70 eV, 30–350 m/z) and the other half to the Olfactory Detection Port (ODP).

  • Self-Validation: Run a C7–C30 n-alkane series under identical conditions to calculate Retention Indices (RI). Compare calculated RIs against literature values to validate MS library assignments independent of concentration.

Phase 4: Sensory Validation (AEDA) Causality: MS alone cannot quantify human perceptual impact. The ODP bridges chemical data with sensory reality.

  • Supply the ODP with humidified air to prevent the desiccation of the human assessor's nasal mucosa during the run.

  • Have trained assessors record the start and end times of perceived odors, logging the subjective aroma descriptions (e.g., distinguishing the "pear" peak of the trans-isomer from the "pineapple" peak of the cis-isomer).

  • Calculate the Odor Activity Value (OAV) for each identified ester to determine its true contribution to the product's flavor profile[6][7].

References

  • Leffingwell & Associates. "Odor Detection Thresholds in Water." Flavor-Base. Available at: [Link]

  • The Good Scents Company. "ethyl (Z)-4-octenoate, 34495-71-1." The Good Scents Company. Available at: [Link]

  • Bedoukian Research. "Fragrance iCat - ETHYL 4-OCTENOATE (TRANS) / (CIS)." Bedoukian Research. Available at:[Link]

  • Wikipedia Contributors. "Ethyl octanoate." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Asikin, Y., et al. "Aroma description, odor threshold, and content of aroma-active volatile components of Okinawan pineapple." ResearchGate. Available at: [Link]

  • Bubola, M., et al. "Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation." PubMed Central (PMC). Available at:[Link]

  • RSC Publishing. "Characterization of flavor metabolites of cocultured fermented high acidity fruit wines, and the correlation between organic acids and esters." Royal Society of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl (E)-4-octenoate

Operational Guide & Safety Protocols for Handling Ethyl (E)-4-octenoate Introduction Ethyl (E)-4-octenoate is an unsaturated aliphatic ester widely utilized in flavor and fragrance compounding, imparting distinct fruity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Safety Protocols for Handling Ethyl (E)-4-octenoate

Introduction Ethyl (E)-4-octenoate is an unsaturated aliphatic ester widely utilized in flavor and fragrance compounding, imparting distinct fruity, pear, and citrus notes ()[1]. While not acutely toxic, its lipophilic nature and combustible properties necessitate strict operational protocols. This guide establishes a self-validating framework for researchers and drug development professionals handling this compound, ensuring safety, chemical integrity, and regulatory compliance.

Section 1: Physicochemical Risk Factors & Causality

To design an effective safety protocol, we must first analyze the physical data of Ethyl (E)-4-octenoate. The following properties dictate the required personal protective equipment (PPE) and handling environment.

PropertyValueCausality / Operational Impact
CAS Number 78989-37-4Unique identifier for precise SDS cross-referencing ()[2].
Molecular Formula C₁₀H₁₈O₂Organic ester structure dictates high lipophilicity, leading to rapid skin defatting upon contact[2].
Specific Gravity 0.878 - 0.884 @ 25°CLighter than water; during aqueous spills, it will float, increasing the surface area for vaporization[1].
Flash Point 79.4 °C (175.0 °F)Combustible liquid. Vapor accumulation poses a fire risk if exposed to high heat or ignition sources[1].

Section 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the chemical's ester moiety and physical state.

  • Hand Protection: Don Nitrile or Butyl rubber gloves . Causality: Latex offers poor chemical resistance to esters and organic solvents. Nitrile provides a superior barrier against lipophilic compounds, preventing transdermal absorption and contact dermatitis.

  • Eye Protection: Wear splash-resistant chemical goggles (ANSI Z87.1 or EN 166 compliant). Causality: Esters can cause acute corneal irritation. Safety glasses with side shields are insufficient against liquid splashes.

  • Respiratory Protection: In a verified fume hood, standard operations do not require a respirator. However, if handling bulk quantities outside a hood, a half-mask respirator with Organic Vapor (OV) cartridges (e.g., US NIOSH OV/AG/P99 or EU EN 143 ABEK-P2) is mandatory to prevent inhalation of volatile organic compounds ()[3].

  • Body Protection: A flame-resistant (FR) lab coat is required. Causality: Mitigates the thermal risk associated with handling combustible liquids with a flash point of 79.4 °C[1].

PPE_Workflow Start Task: Handle Ethyl (E)-4-octenoate Hood Is Fume Hood Available & Active? Start->Hood Resp Don Half-Mask Respirator (OV Cartridge) Hood->Resp No NoResp Standard Ventilation Sufficient Hood->NoResp Yes Gloves Don Nitrile Gloves (Avoid Latex) Resp->Gloves NoResp->Gloves Goggles Don Splash Goggles & FR Lab Coat Gloves->Goggles Proceed Proceed with Dispensing Protocol Goggles->Proceed

Figure 1: Logical workflow for determining appropriate PPE when handling Ethyl (E)-4-octenoate.

Section 3: Self-Validating Dispensing Protocol

This step-by-step methodology ensures that every action is verified before proceeding, minimizing the risk of exposure or chemical degradation.

  • Environmental Verification: Before opening the container, verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Validation: Check the digital flow monitor; if the alarm sounds, do not proceed.

  • PPE Donning & Inspection: Equip nitrile gloves, splash goggles, and an FR lab coat. Validation: Perform a visual inspection of gloves for micro-tears before handling the chemical.

  • Equipment Selection: Use glass or PTFE (Teflon) pipettes and syringes. Validation: Ensure no polystyrene or polycarbonate components are present in the fluid path, as esters will rapidly dissolve them, leading to sample contamination and equipment failure.

  • Transfer Execution: Dispense the required volume slowly to prevent aerosolization. Keep the source container and the receiving vessel away from heat sources and direct light.

  • Post-Transfer Sealing: Immediately seal the source container. Causality: Purge the headspace with an inert gas (Nitrogen or Argon) before sealing to prevent oxidative degradation of the alkene double bond, ensuring the longevity of the reagent.

Section 4: Spill Response and Waste Disposal Plan

Spills of Ethyl (E)-4-octenoate must be managed rapidly to prevent environmental contamination and mitigate fire hazards.

Immediate Spill Response Methodology:

  • Isolation & Evacuation: Immediately evacuate personnel from the immediate area and eliminate all ignition sources (e.g., hot plates, open flames) ()[4].

  • Containment & Absorption: Surround and cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth ()[4]. Causality: Do NOT use combustible absorbents like sawdust or paper towels, as they can act as a wick and increase the fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene or metal waste container.

  • Decontamination: Wash the spill area with a mild detergent and water. Causality: Water alone is insufficient due to the ester's lipophilicity (Specific Gravity ~0.88); a surfactant is required to fully lift the chemical from the surface[1].

Waste Disposal Protocol: Ethyl (E)-4-octenoate must not be discharged into the municipal sewer system.

  • Segregation: Collect liquid waste in designated "Non-Halogenated Organic Waste" carboys.

  • Packaging: Place contaminated solid absorbents and disposable PPE into clearly labeled, sealed hazardous waste bags.

  • Incineration: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service. The standard destruction method is burning in a chemical incinerator equipped with an afterburner and scrubber ()[3].

Spill_Response Spill Spill Detected (Ethyl (E)-4-octenoate) Assess Assess Spill Volume Spill->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Evac Evacuate Area & Call HazMat Large->Evac Incinerate Licensed Chemical Incineration Evac->Incinerate HazMat Recovery Collect Collect in Closed Polyethylene Container Absorb->Collect Collect->Incinerate

Figure 2: Step-by-step spill response and disposal pathway for combustible ester compounds.

References

  • Title: ethyl (E)-4-octenoate, 78989-37-4 Source: The Good Scents Company URL: [Link]

  • Title: ETHYL 4-OCTENOATE, (4E)- Source: Global Substance Registration System (GSRS), National Institutes of Health (NIH) URL: [Link]

  • Title: MSDS of Ethyl 4-methyloctanoate (Proxy for Ester Disposal Protocols) Source: Capot Chemical URL:[Link]

Sources

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